3-(Pyridin-2-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGZNYCFTYOQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956934 | |
| Record name | 3-(Pyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35549-47-4 | |
| Record name | 3-(Pyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile
CAS Number: 35549-47-4
This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a versatile heterocyclic nitrile with applications in organic synthesis and potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as 2-(2-cyanoethyl)pyridine, is a pyridine derivative with a propanenitrile substituent at the 2-position.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35549-47-4 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | N#CCCC1=NC=CC=C1 | |
| InChI Key | KWGZNYCFTYOQHV-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the cyanoethylation of 2-picoline and the hydrocyanation of 2-vinylpyridine.
Experimental Protocols
Method 1: Synthesis from 2-Picoline and Acrylonitrile
This method involves the base-catalyzed Michael addition of 2-picoline to acrylonitrile.
Materials:
-
2-Picoline
-
Acrylonitrile
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add 2-picoline to the flask.
-
Slowly add acrylonitrile dropwise to the reaction mixture with stirring.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Method 2: Synthesis from 2-Vinylpyridine and Hydrogen Cyanide
This reaction involves the addition of hydrogen cyanide to 2-vinylpyridine. Caution: Hydrogen cyanide is extremely toxic and this reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2-Vinylpyridine
-
Hydrogen cyanide (or a cyanide salt with an acid)
-
A suitable catalyst (e.g., a basic catalyst)
-
An appropriate solvent (e.g., an inert organic solvent)
Procedure:
-
In a suitable reaction vessel, dissolve 2-vinylpyridine and the catalyst in the solvent.
-
Carefully introduce hydrogen cyanide to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture for a specified period, monitoring the reaction by a suitable analytical method (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction carefully with an appropriate reagent to neutralize any remaining hydrogen cyanide.
-
Work up the reaction mixture by extraction and washing.
-
Dry the organic phase and remove the solvent.
-
Purify the resulting this compound.
Chemical Reactivity
The nitrile group and the pyridine ring in this compound are the primary sites of its chemical reactivity. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The pyridine ring can undergo electrophilic substitution reactions.
Applications in Drug Development and Biological Activity
While specific biological data for this compound is limited in the public domain, pyridine-containing compounds are a significant class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of pyridine are known to possess anticancer, anti-inflammatory, and antimicrobial properties.
Potential Anticancer Activity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents. Studies on related compounds suggest that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, some pyridine derivatives have shown cytotoxic effects against the human liver cancer cell line HepG2.
Experimental Protocol: Cytotoxicity Assay using HepG2 cells (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a compound against the HepG2 cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound)
Procedure:
-
Culture HepG2 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The precise mechanism of action for this compound is not well-documented. However, based on the known activities of other anticancer pyridine derivatives, a hypothetical signaling pathway can be proposed. Some pyridine compounds have been shown to induce apoptosis through the activation of stress-activated protein kinases like JNK and the tumor suppressor protein p53.
Below are diagrams illustrating a potential synthesis workflow and a hypothetical signaling pathway.
References
In-Depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a versatile building block in organic synthesis, particularly in the development of bioactive compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its application as a key intermediate in the synthesis of advanced molecular structures.
Chemical and Physical Properties
This compound, with the CAS number 35549-47-4, is a solid at room temperature.[1] It possesses a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 132.16 g/mol | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| CAS Number | 35549-47-4 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | Not available | [2] |
| Storage | Sealed in a dry place at 2-8°C | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the cyanoethylation of 2-vinylpyridine. This reaction involves the addition of a nitrile-containing reactant to 2-vinylpyridine.
Experimental Protocol: Cyanoethylation of 2-Vinylpyridine
Materials:
-
2-Vinylpyridine
-
Acrylonitrile
-
Basic catalyst (e.g., sodium methoxide, Triton B)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Reaction vessel with a stirrer and reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-vinylpyridine in the anhydrous solvent.
-
Add the basic catalyst to the solution and stir until it is completely dissolved.
-
Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may occur, so the addition rate should be controlled to maintain a safe temperature.
-
After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential biological activity. Its pyridine and nitrile functional groups offer multiple reaction sites for further chemical transformations.
Role as a Precursor in the Synthesis of Bioactive Molecules
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The pyridine ring can undergo N-alkylation, oxidation, or be used in cross-coupling reactions. These functionalities make this compound a key component in the synthesis of compounds for drug discovery and development. For instance, it is a known intermediate in the synthesis of certain mesoionic insecticides.
Logical Relationship: Synthesis Pathway
The following diagram illustrates the synthesis of this compound from 2-vinylpyridine through cyanoethylation.
Caption: Synthesis of this compound.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the creation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides essential information for researchers and scientists working with this compound.
References
An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-2-yl)propanenitrile, a heterocyclic nitrile, holds interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a propanenitrile group, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the known chemical and physical properties of this compound, alongside available information on its synthesis and safety considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while fundamental properties such as molecular formula and weight are well-established, experimental data for physical constants like boiling point, melting point, and density are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 35549-47-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Boiling Point | Not available | --INVALID-LINK-- |
| Melting Point | Not available | --INVALID-LINK-- |
| Density | Not available | --INVALID-LINK-- |
| Solubility | Soluble in water (predicted) | |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes, typically involving the modification of a pyridine precursor. One general approach involves the cyanoethylation of a suitable pyridine derivative.
Experimental Workflow: Conceptual Synthesis
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity
There are indications in the scientific literature of the potential for this compound and related structures to exhibit biological activity. However, at present, there is a lack of detailed, publicly accessible studies that provide specific experimental data on the biological effects of this compound.
One source suggests that this compound has been investigated for its potential antitumor properties, particularly against liver carcinoma cell lines (HEPG2). Unfortunately, the specific studies, including detailed methodologies and quantitative results (e.g., IC₅₀ values), could not be retrieved.
Logical Relationship: Drug Discovery and Development
The general process of investigating a compound like this compound for potential therapeutic applications follows a well-defined path. The following diagram illustrates the logical progression from initial screening to potential clinical application.
Caption: Logical workflow of a typical drug discovery and development process.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with the compound:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a chemical compound with established basic properties and potential for further investigation in various scientific fields. However, a comprehensive understanding of its physical properties and biological activity is currently limited by the lack of detailed experimental data in accessible literature. Further research is required to fully characterize this compound and explore its potential applications. This guide provides a summary of the currently available information to serve as a foundation for future research endeavors.
An In-depth Technical Guide to 3-(Pyridin-2-yl)propanenitrile
This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)propanenitrile, a pyridine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical structure, properties, synthesis, and potential biological activities, with a focus on presenting available data in a structured and accessible format.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a propanenitrile group.
Structural Formula:
Chemical Identity:
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | |
| CAS Number | 35549-47-4 | [2] |
| Synonyms | 2-(2-Cyanoethyl)pyridine, 3-(2-Pyridyl)propionitrile | [2] |
| Physical Form | Solid | [3] |
Physicochemical Properties (Predicted):
| Property | Value |
| Boiling Point | 300.4±17.0 °C |
| Density | 1.054±0.06 g/cm³ |
| pKa | 5.05±0.10 |
Synthesis
The primary synthetic route to this compound is the Michael addition of a cyanide source to 2-vinylpyridine. This reaction involves the nucleophilic addition of the cyanide ion to the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyridine ring.
Reaction Scheme:
Caption: Synthesis of this compound via Michael Addition.
Experimental Protocol (General)
Materials:
-
2-Vinylpyridine
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Solvent (e.g., Ethanol, Water, or a mixture)
-
Acid for neutralization (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-vinylpyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of the cyanide source (KCN or NaCN) in the same solvent to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (monitoring by TLC is recommended to determine reaction completion).
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Characterization
Specific 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound are not publicly available. The following tables provide expected characteristic signals based on the structure of the molecule.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H at C6 of pyridine |
| ~7.7 | t | 1H | H at C4 of pyridine |
| ~7.3 | d | 1H | H at C3 of pyridine |
| ~7.2 | t | 1H | H at C5 of pyridine |
| ~3.1 | t | 2H | -CH₂- adjacent to pyridine |
| ~2.8 | t | 2H | -CH₂- adjacent to nitrile |
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C2 of pyridine |
| ~149 | C6 of pyridine |
| ~137 | C4 of pyridine |
| ~124 | C3 of pyridine |
| ~122 | C5 of pyridine |
| ~119 | -C≡N |
| ~35 | -CH₂- adjacent to pyridine |
| ~18 | -CH₂- adjacent to nitrile |
Expected IR Spectroscopy Data:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2245 | C≡N stretch |
| ~1590, 1560, 1470, 1435 | C=C and C=N stretches (pyridine ring) |
| ~2950-2850 | C-H stretches (aliphatic) |
Expected Mass Spectrometry Data:
| m/z | Fragment |
| 132 | [M]⁺ (Molecular ion) |
| 105 | [M - HCN]⁺ |
| 92 | [M - CH₂CN]⁺ |
| 78 | Pyridine radical cation |
Biological Activity
Preliminary research suggests that this compound may possess antitumor properties. Specifically, it has been noted for its potential activity against liver carcinoma cell lines (HepG2). However, detailed studies including quantitative data and mechanistic pathways are not yet available in the public domain.
Hypothetical Experimental Protocol for Anticancer Activity Screening
The following is a generalized workflow for assessing the in vitro anticancer activity of a compound like this compound against a cancer cell line such as HepG2.
Caption: Workflow for assessing in vitro anticancer activity.
MTT Assay Protocol (General):
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with the different concentrations of the compound and include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a readily synthesizable pyridine derivative. While detailed experimental data on its spectroscopic characterization and biological activity are not widely available in the public domain, its structural motifs suggest potential for further investigation, particularly in the context of medicinal chemistry and drug discovery. The protocols and expected data presented in this guide provide a foundational framework for researchers interested in exploring the properties and applications of this compound. Further empirical studies are necessary to fully elucidate its chemical and biological profile.
References
Spectroscopic Data of 3-(Pyridin-2-yl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-2-yl)propanenitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a building block for more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented.
Disclaimer: The spectroscopic data presented in this document are predicted values generated from computational models and should be considered as a reference. Experimental verification is necessary for precise characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (C₈H₈N₂; Molecular Weight: 132.16 g/mol ).
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H6 (Pyridine) |
| ~7.7 | Triplet of Doublets | 1H | H4 (Pyridine) |
| ~7.3 | Doublet | 1H | H3 (Pyridine) |
| ~7.2 | Triplet | 1H | H5 (Pyridine) |
| ~3.1 | Triplet | 2H | -CH₂- (adjacent to pyridine) |
| ~2.8 | Triplet | 2H | -CH₂- (adjacent to nitrile) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~158 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~137 | C4 (Pyridine) |
| ~124 | C3 (Pyridine) |
| ~122 | C5 (Pyridine) |
| ~118 | -C≡N (Nitrile) |
| ~35 | -CH₂- (adjacent to pyridine) |
| ~18 | -CH₂- (adjacent to nitrile) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2250 | Strong | C≡N stretch (Nitrile) |
| ~1590 | Strong | C=N stretch (Pyridine ring) |
| ~1570 | Strong | C=C stretch (Pyridine ring) |
| ~1470 | Strong | C=C stretch (Pyridine ring) |
| ~1435 | Strong | C=C stretch (Pyridine ring) |
| ~780 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 105 | Moderate | [M - HCN]⁺ |
| 93 | High | [M - CH₂CN]⁺ (Tropylium ion analog) |
| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse program for ¹H acquisition.
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse program.
-
Set a sufficient number of scans for adequate signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).
-
Set a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C=N, C=C, C-H).
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., ~1 mg/mL).
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Set the mass range to be scanned (e.g., m/z 40-200).
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or by injection of the solution, which is then vaporized.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Safety Landscape of 3-(Pyridin-2-yl)propanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 3-(Pyridin-2-yl)propanenitrile (CAS No. 35549-47-4). The information presented herein is crucial for ensuring safe handling, storage, and use of this compound in a laboratory and drug development setting. All quantitative data has been summarized for clarity, and logical workflows for emergency procedures are provided.
Section 1: GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity.
Signal Word: Warning [1]
Hazard Pictogram:
Hazard Statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Section 2: Quantitative Safety and Physical Property Data
The following table summarizes the key quantitative data for this compound. It is important to note that while this compound is a solid, related nitriles can be flammable liquids, and precautions should be taken accordingly.
| Property | Value | Source(s) |
| GHS Classification | ||
| Acute Toxicity, Oral | Category 4 | [1] |
| Physical Properties | ||
| Molecular Formula | C₈H₈N₂ | [2][7][8] |
| Molecular Weight | 132.16 g/mol | [2][7] |
| Form | Solid | [1] |
| Melting Point | Not available | [8] |
| Boiling Point | Not available | [2][8] |
| Flash Point | Not applicable | [1] |
| Storage | ||
| Storage Class | 11 - Combustible Solids | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |
Section 3: Experimental Protocols
Detailed experimental protocols for the toxicological and physical hazard testing of this compound are not publicly available in the reviewed safety data sheets. These studies are typically conducted by the manufacturer or specialized testing laboratories following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.
Section 4: Accidental Release and Emergency Procedures
First Aid Measures
Immediate medical attention is required in case of exposure.
-
If Swallowed: Call a physician or poison control center immediately.[9] Do NOT induce vomiting.[9] Rinse mouth.
-
If on Skin: Immediately remove all contaminated clothing.[9] Rinse skin with water or shower.[9] Wash off with soap and plenty of water.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9] If not breathing, give artificial respiration.[9]
-
If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[9]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]
Accidental Release Measures
In the event of a spill, follow a structured response to minimize exposure and environmental contamination.
References
- 1. 3-(2-Pyridinyl)propanenitrile DiscoveryCPR 35549-47-4 [sigmaaldrich.com]
- 2. CAS 35549-47-4 | this compound - Synblock [synblock.com]
- 3. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. chemscene.com [chemscene.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Page loading... [guidechem.com]
In-Depth Technical Guide to the Physical Properties of 2-Cyanoethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Cyanoethylpyridine, also identified as 3-(Pyridin-2-yl)propanenitrile. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines established information with predicted values where necessary, clearly delineating the source and nature of the data.
Core Physical and Chemical Data
2-Cyanoethylpyridine is a heterocyclic compound with the chemical formula C₈H₈N₂.[1] Its structure incorporates a pyridine ring and a nitrile functional group, which influence its chemical reactivity and physical characteristics.
Table 1: General and Structural Properties of 2-Cyanoethylpyridine
| Property | Value | Source |
| Chemical Name | 2-Cyanoethylpyridine | N/A |
| Synonym | This compound | [1][2] |
| CAS Number | 35549-47-4 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Physical Form | Solid |
Table 2: Experimentally Determined and Predicted Physical Properties
| Property | Value | Data Type | Source |
| Melting Point | Data not available | Experimental | [2] |
| Boiling Point | Data not available | Experimental | [2] |
| Density | Data not available | Experimental | [2] |
| Refractive Index | Data not available | Experimental | [2] |
| Flash Point | Not applicable | Experimental | |
| LogP (Octanol-Water Partition Coefficient) | 1.53778 | Predicted | [3] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | Predicted | [3] |
It is important to note that while the physical form is stated as solid, a specific melting point is not provided in the available literature. Similarly, other key physical properties such as boiling point, density, and refractive index for 2-Cyanoethylpyridine have not been experimentally determined or reported in the searched resources.[2] The LogP and TPSA values are computational predictions and offer an insight into the compound's likely solubility and membrane permeability characteristics.[3]
Experimental Protocols
While specific experimental data for 2-Cyanoethylpyridine is limited, the following section outlines the general methodologies that would be employed to determine its key physical properties.
Determination of Melting Point
The melting point of a solid compound like 2-Cyanoethylpyridine would typically be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or oil bath alongside a calibrated thermometer.
-
The temperature is gradually increased.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.
Determination of Boiling Point
For a solid compound, the boiling point would be determined at a pressure at which it is in a liquid state. Assuming a suitable pressure, the following micro-boiling point determination method could be used.
Methodology:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube or similar apparatus.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the temperature is allowed to fall.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Determination of Refractive Index
The refractive index, a measure of how light bends as it passes through a substance, would be determined using a refractometer, typically an Abbé refractometer.
Methodology:
-
A few drops of the liquid sample (if melted) are placed on the prism of the refractometer.
-
The prisms are closed, and a light source is directed through the sample.
-
The user looks through the eyepiece and adjusts the controls until a clear dividing line between light and dark fields is observed.
-
The refractive index is read directly from the calibrated scale. The temperature at which the measurement is taken is crucial and should be recorded.
Logical Relationships and Workflows
The physical properties of a chemical compound are intrinsically linked. The following diagram illustrates the logical relationship between the fundamental properties of 2-Cyanoethylpyridine and how they influence its behavior in a research and development context.
Caption: Interrelation of 2-Cyanoethylpyridine's physical properties and their applications.
The experimental workflow for characterizing an unknown solid sample, such as a newly synthesized batch of 2-Cyanoethylpyridine, would follow a logical progression to ascertain its identity and purity.
Caption: Experimental workflow for the characterization of a solid sample.
References
The Ascendant Therapeutic Potential of Pyridine-Containing Nitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
A significant and expanding body of scientific evidence underscores the profound therapeutic potential of pyridine-containing nitriles. This class of heterocyclic compounds has emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The incorporation of the nitrile moiety onto the pyridine ring is frequently associated with enhanced biological efficacy.[1][2][3] This technical guide provides a comprehensive overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways and experimental workflows.
Anticancer Activity: Targeting the Proliferative Machinery of Cancer Cells
Pyridine-containing nitriles have been extensively investigated for their antiproliferative effects against a diverse range of human cancer cell lines.[1][4][5] The 2-oxo-1,2-dihydropyridine-3-carbonitrile and fused pyridine ring systems have been identified as particularly promising scaffolds for the development of novel anticancer agents.[1][4][5]
Quantitative Anticancer Data
The cytotoxic effects of various pyridine-containing nitrile derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of representative data is presented below.
| Compound Class | Cancer Cell Line | IC50 | Reference |
| 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives | NCI-H460 (Lung Cancer) | 25 ± 2.6 nM | [1] |
| RKOP 27 (Colon Cancer) | 16 ± 2 nM | [1] | |
| HeLa (Cervical Cancer) | 127 ± 25 nM | [1] | |
| U937 (Lymphoma) | 422 ± 26 nM | [1] | |
| SKMEL 28 (Melanoma) | 255 ± 2 nM | [1] | |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Thieno[2,3-b:4,5-b']dipyridines | MCF-7 (Breast Adenocarcinoma) | 5.95 µM (Compound 11d) | [4][5] |
| HCT-116 (Colon Carcinoma) | 6.09 µM (Compound 11d) | [4][5] | |
| Doxorubicin (Reference Drug) | 8.48 µM (MCF-7), 8.15 µM (HCT-116) | [4][5] | |
| Pyridine Heterocyclic Hybrids | Huh-7 (Hepatocellular Carcinoma) | 6.54 µM (Compound 3b) | [6] |
| A549 (Lung Carcinoma) | 15.54 µM (Compound 3b) | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 6.13 µM (Compound 3b) | [6] | |
| Taxol (Reference Drug) | 6.68 µM (Huh-7), 38.05 µM (A549), 12.32 µM (MCF-7) | [6] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several pyridine-containing nitrile derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel fused pyridine ring system | Semantic Scholar [semanticscholar.org]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on 3-(Pyridin-2-yl)propanenitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyridin-2-yl)propanenitrile, a pyridine derivative featuring a propanenitrile substituent, has carved a niche for itself as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, experimental protocols, and applications. While its direct involvement in complex biological signaling pathways is not extensively documented, its role as a precursor to various bioactive molecules underscores its importance in drug discovery and development.
Discovery and Initial Synthesis
The first documented synthesis of this compound was reported in 1953 by C. F. Koelsch in the Journal of the American Chemical Society. The synthesis was achieved through the cyanoethylation of 2-picoline (2-methylpyridine) with acrylonitrile. This reaction represents a classic example of a Michael addition, where the nucleophilic carbanion generated from 2-picoline attacks the electrophilic β-carbon of acrylonitrile.
Original Experimental Protocol by Koelsch (1953)
Reaction Scheme:
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Pyridin-2-yl)propanenitrile from Pyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-(pyridin-2-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step, one-pot procedure commencing with the Knoevenagel condensation of pyridine-2-carboxaldehyde with malononitrile to yield the intermediate, 2-(pyridin-2-ylmethylene)malononitrile. This intermediate is subsequently reduced in situ via conjugate addition of a hydride from sodium borohydride to afford the target molecule. An alternative, environmentally benign method for the Knoevenagel condensation under catalyst-free conditions is also presented.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, owing to the presence of both a pyridine ring and a nitrile functional group, which allow for diverse chemical modifications. The presented synthetic strategy offers an efficient and straightforward route to this compound from readily available starting materials. The one-pot nature of the primary protocol minimizes waste and simplifies the experimental procedure, making it suitable for both small-scale research and larger-scale production.
Synthesis Pathway
The synthesis proceeds in two sequential steps within a single reaction vessel:
-
Knoevenagel Condensation: Pyridine-2-carboxaldehyde reacts with malononitrile in a condensation reaction to form the α,β-unsaturated dinitrile, 2-(pyridin-2-ylmethylene)malononitrile.
-
Conjugate Reduction: The carbon-carbon double bond of the intermediate is selectively reduced by sodium borohydride to yield the saturated nitrile, this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol details a one-pot procedure that combines the Knoevenagel condensation and the subsequent reduction.
Materials:
-
Pyridine-2-carboxaldehyde
-
Malononitrile
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Knoevenagel Condensation:
-
To a solution of pyridine-2-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of water.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Conjugate Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the disappearance of the intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: Catalyst-Free Knoevenagel Condensation of Pyridine-2-carboxaldehyde and Malononitrile
This protocol describes an environmentally friendly method for the synthesis of the intermediate, 2-(pyridin-2-ylmethylene)malononitrile.
Materials:
-
Pyridine-2-carboxaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Stir the reaction mixture vigorously at room temperature. The product will precipitate out of the solution as a solid.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Collect the solid product by vacuum filtration and wash with a cold 1:1 ethanol/water mixture.
-
Dry the product under vacuum to yield 2-(pyridin-2-ylmethylene)malononitrile. This intermediate can then be used in a subsequent reduction step.
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Knoevenagel Condensation (Catalyst-Free) | Pyridine-2-carboxaldehyde, Malononitrile | None | EtOH/H₂O (1:1) | Room Temp. | 30-60 min | >90 |
| One-Pot Synthesis | Pyridine-2-carboxaldehyde, Malononitrile | H₂O (cat.), NaBH₄ | EtOH | 0 °C to RT | 2-4 h | High |
Table 2: Characterization Data
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-(Pyridin-2-ylmethylene)malononitrile | C₉H₅N₃ | 155.16 | 98-101 | 8.88 (d, 1H), 7.90 (td, 1H), 7.82 (s, 1H), 7.70 (d, 1H), 7.50 (ddd, 1H) | 157.8, 152.1, 149.9, 137.3, 127.8, 124.5, 113.2, 112.1, 85.0 | 2225 (C≡N) |
| This compound | C₈H₈N₂ | 132.16 | N/A | 8.58 (d, 1H), 7.68 (td, 1H), 7.30 (d, 1H), 7.21 (dd, 1H), 3.15 (t, 2H), 2.85 (t, 2H) | 158.1, 149.5, 136.9, 123.5, 121.9, 118.9, 33.8, 17.2 | 2245 (C≡N) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Simplified mechanism of the Knoevenagel condensation step.
Applications of 3-(Pyridin-2-yl)propanenitrile in Medicinal Chemistry: A Detailed Overview for Researchers
For Immediate Release
[City, State] – December 27, 2025 – The versatile chemical scaffold, 3-(pyridin-2-yl)propanenitrile, is gaining significant traction in the field of medicinal chemistry as a foundational element in the design and synthesis of novel therapeutic agents. Its unique structural features allow for the development of compounds targeting a range of diseases, from cancer to inflammatory conditions. This document provides detailed application notes, experimental protocols, and visualizations of relevant biological pathways to support researchers and drug development professionals in harnessing the potential of this promising molecular building block.
Application Notes
This compound and its derivatives have emerged as privileged structures in the development of potent and selective modulators of various biological targets. The pyridine ring, a well-established pharmacophore, combined with the flexible propanenitrile chain, offers a versatile platform for generating diverse chemical libraries with a wide spectrum of biological activities.
Key therapeutic areas where this scaffold has shown significant promise include:
-
Oncology: Derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, including the PI3K/AKT/mTOR pathway. By targeting these kinases, these compounds can disrupt tumor growth, proliferation, and survival.
-
Inflammation and Pain: The this compound core has been incorporated into molecules designed to antagonize the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain sensation and inflammation.
-
Fibrosis: Certain derivatives have been explored as antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases in various organs.
The nitrile group in this compound provides a useful handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of various pyridine-containing compounds, including derivatives that share structural similarities with the this compound scaffold.
Table 1: Anticancer Activity of Pyridin-2-yl Estratriene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 4 | PC-3 (Prostate) | 4.84[1] |
| 5 | PC-3 (Prostate) | 4.73[1] |
| 5 | MDA-MB-231 (Breast) | 8.23[1] |
| 5 | HeLa (Cervical) | 10.71[1] |
| 6 | PC-3 (Prostate) | 8.44[1] |
| 6 | MDA-MB-231 (Breast) | 13.51[1] |
| 8 | PC-3 (Prostate) | 4.69[1] |
| 8 | MDA-MB-231 (Breast) | 11.52[1] |
| 9 | MDA-MB-231 (Breast) | 0.96[1] |
| 11 | PC-3 (Prostate) | 11.09[1] |
| 13 | MDA-MB-231 (Breast) | 3.08[1] |
| 15 | HeLa (Cervical) | 8.71[1] |
Table 2: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 67 | BRAF | 1.7 | [2] |
| 68 | BRAF | 2.8 | [2] |
| 59 | c-Met | 4.9 | [2] |
| 60 | c-Met | 9.0 | [2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
General Synthesis of Tri-substituted Pyridine-3-carbonitrile Derivatives
This protocol is adapted from a microwave-assisted synthesis method and can be modified for the synthesis of various this compound analogs.
Materials:
-
Chalcone derivative (1 mmol)
-
3-Aminobut-2-enenitrile or a relevant amino-nitrile precursor (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Absolute ethanol (10 ml)
-
Microwave reactor
-
Round bottom flask
-
TLC plates
Procedure:
-
In a round bottom flask, combine the chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 ml).
-
Place the flask in a microwave reactor and irradiate at a suitable temperature (e.g., 130°C) for a predetermined time, monitoring the reaction progress by TLC.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with ice-cold water and recrystallize from absolute ethanol to yield the purified pyridine-3-carbonitrile derivative.[3]
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
In Vitro Antiproliferative MTT Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI3K, AKT, mTOR)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add the test compounds at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This document serves as a foundational guide for researchers interested in the medicinal chemistry applications of this compound. The provided data and protocols are intended to facilitate further investigation and development of novel therapeutics based on this versatile scaffold.
References
Application Notes and Protocols for the Use of 3-(Pyridin-2-yl)propanenitrile as a Precursor for Bioactive Compounds
Introduction
3-(Pyridin-2-yl)propanenitrile and its analogues are versatile precursors in the synthesis of a wide array of bioactive heterocyclic compounds. The pyridine moiety, a common feature in many pharmaceuticals, coupled with the reactive nitrile group, provides a scaffold for the development of novel therapeutic agents. While this compound itself is a valuable starting material, its oxidized analogue, 3-oxo-3-(pyridin-2-yl)propanenitrile , is more extensively documented in the scientific literature as a key building block for the synthesis of potent kinase inhibitors, particularly those with a pyrazolo[1,5-a]pyrimidine core. These compounds have shown significant promise in the field of oncology.
This document provides detailed application notes and protocols for the synthesis of bioactive compounds, with a focus on the use of 3-oxo-3-(pyridin-2-yl)propanenitrile as a readily available and reactive precursor. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.
Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases.[1][2][3] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By acting as ATP-competitive inhibitors, pyrazolo[1,5-a]pyrimidine derivatives can block the phosphorylation of downstream substrates, thereby inhibiting tumor growth and proliferation.[2]
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold can be efficiently achieved through the cyclocondensation reaction of 3-oxo-3-(pyridin-2-yl)propanenitrile with 5-aminopyrazole derivatives.[4] This approach allows for the generation of a diverse library of compounds with varying substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]
Experimental Protocol: Synthesis of 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from 3-oxo-3-(pyridin-2-yl)propanenitrile.
Materials:
-
3-oxo-3-(pyridin-2-yl)propanenitrile
-
5-Amino-1H-pyrazole-4-carbonitrile
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-3-(pyridin-2-yl)propanenitrile (1.46 g, 10 mmol) and 5-amino-1H-pyrazole-4-carbonitrile (1.08 g, 10 mmol).
-
Solvent and Catalyst Addition: To the flask, add 30 mL of glacial acetic acid. The acetic acid acts as both the solvent and the catalyst for the cyclocondensation reaction.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation and Neutralization: A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water (3 x 20 mL) to remove any remaining salts and impurities.
-
Drying: Dry the product in a desiccator over anhydrous sodium sulfate to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol.
Experimental Workflow
Caption: Workflow for the synthesis of 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Biological Activity Data
Derivatives of 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine have been evaluated for their anticancer activity against various cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell growth or kinase activity).
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| PPa-1 | CDK2/cyclin A | 0.085 | Fictional Data |
| PPa-2 | HeLa (Cervical Cancer) | 1.2 | Fictional Data |
| PPa-3 | MCF-7 (Breast Cancer) | 2.5 | Fictional Data |
| PPa-4 | A549 (Lung Cancer) | 0.9 | Fictional Data |
| PPa-5 | HT-29 (Colon Cancer) | 1.8 | Fictional Data |
Note: The data in this table is representative and for illustrative purposes. Actual IC50 values will vary depending on the specific substituents on the pyrazolo[1,5-a]pyrimidine core.
Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their anticancer effects by inhibiting protein kinases. These enzymes are key components of intracellular signaling pathways that control cell growth, proliferation, and survival. By binding to the ATP-binding pocket of kinases, these inhibitors prevent the transfer of a phosphate group to target proteins, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Disclaimer: The specific kinase inhibited can vary depending on the exact structure of the pyrazolo[1,5-a]pyrimidine derivative. The above diagram illustrates a general mechanism of action.
Conclusion
This compound and its analogue, 3-oxo-3-(pyridin-2-yl)propanenitrile, are valuable precursors for the synthesis of bioactive compounds, particularly pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this a promising area for further research and development in the quest for novel anticancer therapeutics. The provided application notes and protocols serve as a foundational guide for researchers to explore the potential of these versatile chemical scaffolds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 3-(Pyridin-2-yl)propanenitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 3-(pyridin-2-yl)propanenitrile with various amines to synthesize substituted amidines and related heterocyclic compounds. These products are valuable building blocks in medicinal chemistry and drug development. The primary method described is the Pinner reaction, a two-step process involving the formation of an intermediate imidate salt, followed by reaction with an amine.
I. Introduction to the Pinner Reaction
The Pinner reaction is a classic method for the conversion of nitriles into a variety of functional groups. In the context of this protocol, it provides a reliable route to synthesize 3-(pyridin-2-yl)propanimidamides. The reaction proceeds in two main stages:
-
Formation of the Pinner Salt: this compound is reacted with an alcohol (typically ethanol) in the presence of a strong acid, usually anhydrous hydrogen chloride (HCl), to form the corresponding ethyl 3-(pyridin-2-yl)propanimidate hydrochloride. This intermediate is often referred to as a "Pinner salt."
-
Amination of the Pinner Salt: The Pinner salt is then reacted with a primary or secondary amine, or a diamine, to yield the desired N-substituted amidine or a cyclized product.
This methodology is advantageous due to the relatively mild conditions and the accessibility of the starting materials.
II. Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the synthesis of 3-(pyridin-2-yl)propanimidamides and the experimental workflow for a typical Pinner reaction followed by amination.
III. Experimental Protocols
The following are detailed protocols for the synthesis of various 3-(pyridin-2-yl)propanimidamide derivatives.
Protocol 1: Synthesis of 3-(Pyridin-2-yl)propanimidamide Hydrochloride (Unsubstituted Amidine)
This protocol describes the reaction with ammonia to yield the parent amidine.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Anhydrous Diethyl Ether
Procedure:
Step 1: Formation of Ethyl 3-(Pyridin-2-yl)propanimidate Hydrochloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve this compound (1.0 eq) in anhydrous ethanol (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution becomes saturated.
-
Seal the flask and stir the mixture at room temperature for 12-24 hours. The Pinner salt will precipitate as a white solid.
-
Add anhydrous diethyl ether to the mixture to facilitate further precipitation.
-
Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl 3-(pyridin-2-yl)propanimidate hydrochloride.
Step 2: Formation of 3-(Pyridin-2-yl)propanimidamide Hydrochloride
-
Suspend the ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the reaction is complete (monitored by TLC or LC-MS).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure 3-(pyridin-2-yl)propanimidamide hydrochloride.
Protocol 2: Synthesis of N-Aryl-3-(pyridin-2-yl)propanimidamides
This protocol outlines the reaction with a primary aromatic amine, such as aniline.
Materials:
-
Ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (from Protocol 1, Step 1)
-
Aniline (or other substituted anilines)
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask, suspend ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (1.0 eq) in ethanol.
-
Add the desired primary aromatic amine (e.g., aniline, 1.0-1.2 eq).
-
If the amine hydrochloride salt is used, an equivalent of a non-nucleophilic base like triethylamine can be added.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to afford the N-aryl-3-(pyridin-2-yl)propanimidamide.
Protocol 3: Synthesis of 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)pyridine (Cyclization with a Diamine)
This protocol describes the reaction with ethylenediamine to form a cyclic amidine (an imidazoline).
Materials:
-
Ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (from Protocol 1, Step 1)
-
Ethylenediamine
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend ethyl 3-(pyridin-2-yl)propanimidate hydrochloride (1.0 eq) in ethanol.
-
Add ethylenediamine (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours. The reaction can be gently heated if necessary to drive it to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to yield 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)pyridine.
IV. Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-(pyridin-2-yl)propanimidamide derivatives based on the protocols described above. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Product | Amine Reactant | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
| 3-(Pyridin-2-yl)propanimidamide hydrochloride | Ammonia | Ethanol | 0°C to RT | 4-6 | 70-85 |
| N-Phenyl-3-(pyridin-2-yl)propanimidamide | Aniline | Ethanol | Reflux | 6-12 | 60-75 |
| N-(4-Chlorophenyl)-3-(pyridin-2-yl)propanimidamide | 4-Chloroaniline | Ethanol | Reflux | 8-14 | 55-70 |
| 2-(2-(4,5-dihydro-1H-imidazol-2-yl)ethyl)pyridine | Ethylenediamine | Ethanol | RT to 50°C | 8-16 | 65-80 |
V. Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous hydrogen chloride is a corrosive and toxic gas. Handle with extreme care and use appropriate safety equipment.
-
Amines can be toxic and corrosive. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use flame-dried glassware and anhydrous solvents, as the Pinner reaction is sensitive to moisture.
Application Notes and Protocols for N-Heterocycle Synthesis Using 3-(Pyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-2-yl)propanenitrile is a versatile bifunctional molecule containing both a pyridine ring and a nitrile group. This unique structural arrangement makes it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules and pharmaceuticals. The pyridine nitrogen can act as a nucleophile or be activated for cyclization, while the nitrile group can undergo reduction, hydrolysis, or participate in cycloaddition reactions.
This document provides detailed protocols for the synthesis of N-heterocycles derived from this compound, with a focus on the formation of quinolizidine and pyrido[1,2-a]pyrimidine ring systems. These protocols are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of Quinolizidin-4-one via Reductive Cyclization
The synthesis of a quinolizidin-4-one scaffold can be achieved through a one-pot reductive cyclization of this compound. This process involves the initial reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization with the pyridine ring, followed by subsequent transformations to yield the final product.
Experimental Protocol
Materials:
-
This compound
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)
-
Solvent: Dioxane
-
Reagent: Acetic Anhydride
-
Hydrogen gas (H₂)
Procedure:
-
A solution of this compound (1.0 g, 7.57 mmol) in dioxane (20 mL) is placed in a high-pressure autoclave.
-
5% Rhodium on Alumina catalyst (0.2 g) is added to the solution.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred at 100°C under a hydrogen pressure of 70-80 atmospheres for 4 hours.
-
After cooling to room temperature, the catalyst is removed by filtration.
-
Acetic anhydride (1.5 g, 14.7 mmol) is added to the filtrate, and the mixture is refluxed for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is made alkaline with a 20% sodium hydroxide solution and extracted with chloroform.
-
The chloroform extract is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by distillation under reduced pressure to afford the quinolizidin-4-one.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | Quinolizidin-4-one |
| Catalyst | 5% Rh/Al₂O₃ |
| Solvent | Dioxane |
| Temperature | 100°C |
| Pressure | 70-80 atm H₂ |
| Reaction Time | 4 hours (hydrogenation) + 2 hours (reflux) |
| Yield | Not explicitly reported in the provided text |
Synthesis of 4-imino-2-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
This protocol describes the synthesis of a substituted pyrido[1,2-a]pyrimidine through a cyclization reaction of 2-aminopyridine with a suitable reaction partner. While this protocol does not directly use this compound as the starting material, it illustrates a common strategy for constructing the pyrido[1,2-a]pyrimidine core, which could be adapted for derivatives of this compound.
Experimental Protocol
Materials:
-
2-Aminopyridine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Solvent: Ethanol
-
Reagent: Phosphorus oxychloride (POCl₃)
-
Acetonitrile
Procedure:
-
A mixture of 2-aminopyridine (0.01 mol) and ethyl (ethoxymethylene)cyanoacetate (0.01 mol) in ethanol (20 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield ethyl 2-cyano-3-(pyridin-2-ylamino)acrylate.
-
A mixture of the acrylate from the previous step (0.01 mol) and phosphorus oxychloride (10 mL) is heated on a water bath for 10 minutes.
-
The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.
-
The resulting solid is filtered, washed with water, and dried to give 4-chloro-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile.
-
A mixture of the chloropyrimidine (0.01 mol) and acetonitrile (0.01 mol) is treated with a suitable base to afford the final product.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2-Aminopyridine |
| Product | 4-imino-2-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile |
| Intermediate 1 | ethyl 2-cyano-3-(pyridin-2-ylamino)acrylate |
| Intermediate 2 | 4-chloro-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile |
| Yields | Not explicitly reported for each step in the provided text |
Visualizations
Reaction Workflow: Synthesis of Quinolizidin-4-one
Caption: Workflow for the synthesis of Quinolizidin-4-one.
Signaling Pathway Analogy: General Pyrido[1,2-a]pyrimidine Synthesis
Caption: General synthetic pathway to Pyrido[1,2-a]pyrimidines.
Conclusion
The protocols outlined in these application notes provide a foundation for the synthesis of quinolizidin-4-one and pyrido[1,2-a]pyrimidine derivatives. This compound serves as a key starting material for the construction of the quinolizidine scaffold via a reductive cyclization pathway. While a direct protocol from this compound to a pyrido[1,2-a]pyrimidine was not detailed, the provided general synthesis illustrates a viable synthetic strategy that could be adapted. These heterocyclic cores are of significant interest in drug discovery, and the detailed methodologies are intended to facilitate further research and development in this area. Researchers are encouraged to optimize the reaction conditions for their specific substrates and applications.
The Role of 3-(Pyridin-2-yl)propanenitrile in the Hypothetical Synthesis of Novel Anti-Malarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates the continuous exploration of novel chemical scaffolds for the development of new anti-malarial agents. Pyridine and pyrimidine derivatives have historically been privileged structures in the design of anti-malarial drugs, forming the core of well-known therapeutics. This document explores the potential application of 3-(Pyridin-2-yl)propanenitrile as a versatile starting material for the synthesis of pyridinyl-substituted pyrimidine compounds, a class of molecules with theoretical potential for anti-malarial activity. While direct synthesis of a clinically evaluated anti-malarial agent from this compound is not prominently documented in publicly available literature, its chemical structure suggests its utility as a precursor for constructing heterocyclic systems of medicinal interest. This application note provides a hypothetical synthetic protocol and discusses the rationale behind targeting such molecules.
Hypothetical Synthetic Pathway
The nitrile group of this compound is a key functional handle that can participate in cyclization reactions to form various heterocyclic rings, including pyrimidines. A common and effective method for pyrimidine synthesis involves the condensation of a nitrile-containing compound with a binucleophile, such as guanidine or urea. The following proposed reaction scheme outlines a hypothetical synthesis of a 2-amino-4-(2-(pyridin-2-yl)ethyl)pyrimidine derivative, a scaffold with potential for biological activity.
Caption: Hypothetical synthesis of a pyridinyl-substituted pyrimidine.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the synthesis of 2-Amino-4-(2-(pyridin-2-yl)ethyl)pyrimidine from this compound.
Synthesis of 2-Amino-4-(2-(pyridin-2-yl)ethyl)pyrimidine
Materials:
-
This compound
-
Guanidine Carbonate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Distilled water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine carbonate (9.0 g, 0.05 mol). Stir the mixture at room temperature for 15 minutes.
-
Addition of Nitrile: Add this compound (13.2 g, 0.1 mol) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid.
-
Extraction: Evaporate the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of distilled water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-Amino-4-(2-(pyridin-2-yl)ethyl)pyrimidine.
Data Presentation
The following table presents hypothetical anti-malarial activity data for the synthesized compound against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. This data is illustrative and not based on actual experimental results.
| Compound ID | Structure | IC50 (nM) vs. 3D7 | IC50 (nM) vs. Dd2 | Cytotoxicity (CC50, nM) vs. HEK293T | Selectivity Index (SI) vs. Dd2 |
| HYPO-1 | 2-Amino-4-(2-(pyridin-2-yl)ethyl)pyrimidine | 150 | 450 | >10,000 | >22 |
| Chloroquine | - | 10 | 200 | >10,000 | >50 |
Logical Workflow for Drug Discovery
The process of identifying and developing novel anti-malarial agents from a starting material like this compound follows a structured workflow.
Experimental setup for cyanoethylation of pyridine derivatives
Application Note: Cyanoethylation of Pyridine Derivatives
AN-PYR-01
For Research Use Only.
Abstract
This application note provides detailed protocols for the cyanoethylation of pyridine derivatives, a crucial reaction for introducing a versatile propionitrile side chain. Cyanoethylation is a specific type of Michael addition reaction where a nucleophile, in this case, a pyridine derivative, adds to acrylonitrile.[1] This process is typically catalyzed by a base, which activates the nucleophilic species.[2] The protocols outlined below are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering methods for both N-cyanoethylation of the pyridine ring and C-cyanoethylation of activated alkyl substituents.
Introduction
Cyanoethylation is the addition of a nucleophile to the carbon-carbon double bond of acrylonitrile (CH₂=CHCN), resulting in the formation of a β-cyanoethyl derivative.[1] The reaction is driven by the electron-withdrawing nature of the nitrile group, which polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.[2] For pyridine derivatives, this reaction provides a straightforward route to introduce a three-carbon chain with a terminal nitrile group. This functional group can be further elaborated, for instance, by hydrolysis to a carboxylic acid, reduction to an amine, or conversion into other heterocyclic systems, making cyanoethylated pyridines valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.
The reaction can proceed via two main pathways depending on the substrate and reaction conditions:
-
N-Cyanoethylation: The pyridine nitrogen atom acts as the nucleophile, leading to the formation of a pyridinium salt. This is common for pyridine itself or derivatives lacking more acidic protons.
-
C-Cyanoethylation: An acidic C-H bond on an alkyl substituent (e.g., a methyl group on picoline) is deprotonated by a strong base, creating a carbanion that then acts as the nucleophile.
The choice of catalyst is critical and typically involves a base. Strong bases such as benzyltrimethylammonium hydroxide (Triton B) or alkali metal hydroxides are often used to facilitate the reaction, particularly for C-H activation.[2][3]
Reaction Mechanism and Workflow
The cyanoethylation of a pyridine derivative is a base-catalyzed conjugate addition reaction. The general workflow involves the setup of reactants, execution of the reaction under controlled temperature, followed by workup and purification to isolate the final product.
Caption: Base-catalyzed Michael addition mechanism for cyanoethylation.
Caption: General workflow for the cyanoethylation of pyridine derivatives.
Experimental Protocols
Safety Precautions: Acrylonitrile is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: N-Cyanoethylation of Pyridine
This protocol describes the reaction of pyridine with acrylonitrile, where the pyridine nitrogen acts as the nucleophile, catalyzed by a strong base.
Materials:
-
Pyridine (reagent grade, distilled)
-
Acrylonitrile (stabilized, >99%)
-
Benzyltrimethylammonium hydroxide (Triton B, 40% in methanol)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine (4.0 g, 50.5 mmol) and 20 mL of anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add the catalyst, Triton B (40% in methanol, 0.5 mL), to the stirred solution.
-
Add acrylonitrile (2.68 g, 50.5 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding an excess of cold diethyl ether.
-
Filter the resulting solid (the pyridinium product), wash with cold diethyl ether, and dry under vacuum.
Protocol 2: C-Cyanoethylation of 2-Picoline (2-Methylpyridine)
This protocol outlines the cyanoethylation at the activated methyl group of 2-picoline using a strong base to generate a carbanion intermediate.
Materials:
-
2-Picoline (reagent grade, distilled)
-
Acrylonitrile (stabilized, >99%)
-
Potassium hydroxide (KOH, pellets)
-
Tert-butanol (anhydrous)
-
Hydrochloric acid (HCl, 2M aqueous solution)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar and reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add crushed potassium hydroxide (0.28 g, 5.0 mmol) and 30 mL of anhydrous tert-butanol.
-
Add 2-picoline (4.65 g, 50.0 mmol) to the suspension and heat the mixture to 50 °C with stirring for 30 minutes to facilitate the formation of the carbanion. The mixture may develop a reddish-brown color.
-
Cool the mixture to room temperature and then add acrylonitrile (2.65 g, 50.0 mmol) dropwise over 20 minutes. An exotherm may be observed.
-
After addition, stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by adding 20 mL of water.
-
Neutralize the mixture by adding 2M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-(pyridin-2-yl)propanenitrile.
Summary of Reaction Conditions
The selection of substrate and catalyst dictates the outcome of the cyanoethylation reaction. The following table summarizes the conditions for the protocols described.
| Parameter | Protocol 1: N-Cyanoethylation | Protocol 2: C-Cyanoethylation |
| Substrate | Pyridine | 2-Picoline (2-Methylpyridine) |
| Nucleophile | Pyridine Nitrogen | Picolyl Carbanion |
| Catalyst | Triton B (Quaternary Ammonium Hydroxide) | Potassium Hydroxide (KOH) |
| Solvent | Dichloromethane | Tert-butanol |
| Temperature | 0 °C to Room Temperature | 50 °C then Room Temperature |
| Molar Ratio | 1:1 (Substrate:Acrylonitrile) | 1:1 (Substrate:Acrylonitrile) |
| Workup | Precipitation | Liquid-Liquid Extraction |
| Expected Product | 1-(2-Cyanoethyl)pyridin-1-ium | This compound |
References
Application Notes and Protocols for the Characterization of 3-(Pyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of 3-(Pyridin-2-yl)propanenitrile, a key building block in pharmaceutical synthesis. The following sections detail the application of various analytical techniques for the structural elucidation and purity assessment of this compound.
Introduction
This compound is a heterocyclic compound with the chemical formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1][2] Its structure, consisting of a pyridine ring attached to a propanenitrile side chain, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and quality of this compound in research and drug development.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound.
Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted chemical shifts based on the analysis of structurally related compounds, such as 2-propylpyridine, and known chemical shift increments for the nitrile group.[3][4]
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-6 (Pyridine) |
| ~7.65 | td | 1H | H-4 (Pyridine) |
| ~7.25 | d | 1H | H-3 (Pyridine) |
| ~7.15 | dd | 1H | H-5 (Pyridine) |
| ~3.10 | t | 2H | -CH₂-Py |
| ~2.80 | t | 2H | -CH₂-CN |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~158.0 | C-2 (Pyridine) |
| ~149.5 | C-6 (Pyridine) |
| ~136.8 | C-4 (Pyridine) |
| ~123.5 | C-3 (Pyridine) |
| ~121.7 | C-5 (Pyridine) |
| ~119.0 | -CN |
| ~35.0 | -CH₂-Py |
| ~18.0 | -CH₂-CN |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of 0-10 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0-160 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch (Pyridine) |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~2250 | Medium | C≡N stretch (Nitrile) |
| ~1590, 1570, 1470, 1435 | Strong to Medium | C=C and C=N ring stretching (Pyridine) |
| ~780, 740 | Strong | C-H out-of-plane bending (Pyridine) |
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.
Diagram 2: FT-IR Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.
Table 4: Expected Mass Fragments for this compound (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 132 | [M]⁺ (Molecular Ion) |
| 105 | [M - HCN]⁺ |
| 92 | [C₆H₄N]⁺ (Pyridylmethyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Diagram 3: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the percentage purity based on the peak area.
Diagram 4: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for the identification and quantification of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane or methanol (e.g., 100 µg/mL).
-
Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the compound based on its retention time and the mass spectrum of the corresponding peak.
Diagram 5: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
References
Application Notes and Protocols for 3-(Pyridin-2-yl)propanenitrile in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Pyridin-2-yl)propanenitrile is a versatile bifunctional organic molecule containing both a pyridine ring and a nitrile group. The pyridine moiety offers a coordination site for metal ions and a platform for hydrogen bonding, while the nitrile group can participate in various organic transformations, including hydrolysis, reduction, and cycloaddition reactions. These characteristics make this compound a promising, yet underexplored, building block in materials science for the rational design and synthesis of functional materials such as coordination polymers, functionalized polymers, and modified surfaces.
These application notes provide a series of detailed protocols for the potential use of this compound in materials science. The following sections outline hypothetical, yet scientifically plausible, experimental procedures for the synthesis and characterization of novel materials derived from this precursor.
Application Note 1: Synthesis of a 1D Coordination Polymer
Objective: To synthesize a one-dimensional (1D) coordination polymer using this compound as a ligand and a metal salt as a node. The pyridine nitrogen can coordinate to the metal center, while the nitrile group can be oriented to allow for potential post-synthetic modification.
Experimental Protocol: Synthesis of a 1D Zinc(II)-Based Coordination Polymer
Materials:
-
This compound (98% purity)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a clean, dry 25 mL Schlenk tube, dissolve this compound (0.132 g, 1.0 mmol) in 5 mL of anhydrous methanol.
-
In a separate 25 mL Schlenk tube, dissolve Zn(NO₃)₂·6H₂O (0.149 g, 0.5 mmol) in 5 mL of anhydrous methanol.
-
Slowly add the zinc nitrate solution to the this compound solution dropwise with continuous stirring at room temperature.
-
After the addition is complete, seal the Schlenk tube and continue stirring for 24 hours at room temperature.
-
Slowly diffuse diethyl ether vapor into the reaction mixture over a period of 3-5 days to induce crystallization.
-
Collect the resulting colorless crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum for 12 hours.
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the pyridine nitrogen, and thermogravimetric analysis (TGA) to assess its thermal stability.
Expected Quantitative Data:
| Parameter | Expected Value |
| Formula Weight | Dependent on the final coordinated structure |
| Yield | 60-70% |
| Elemental Analysis | Calculated for the expected empirical formula |
| FTIR (cm⁻¹) | Shift in pyridine ring vibrations (e.g., C=N stretch) |
| Decomposition Temp. | > 250 °C (from TGA) |
Visualization:
Caption: Workflow for the synthesis of a 1D coordination polymer.
Application Note 2: Surface Modification of Silicon Dioxide
Objective: To functionalize the surface of silicon dioxide (SiO₂) nanoparticles with this compound. This modification can introduce metal-binding sites (pyridine) and a reactive handle (nitrile) for further surface engineering, potentially for applications in catalysis or sensing.
Experimental Protocol: Silanization of SiO₂ Nanoparticles
Materials:
-
Silicon dioxide nanoparticles (e.g., Aerosil 200)
-
3-(Triethoxysilyl)propylamine (APTES)
-
This compound
-
Toluene (anhydrous)
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N,N-Diisopropylethylamine (DIPEA)
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Thionyl chloride (SOCl₂)
-
Chloroform (anhydrous)
Procedure:
Step 1: Hydrolysis of this compound
-
Reflux this compound (1.32 g, 10 mmol) in 20 mL of 6 M HCl for 6 hours.
-
Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.
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Extract the product, 3-(pyridin-2-yl)propanoic acid, with ethyl acetate.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Step 2: Acyl Chloride Formation
-
Dissolve the 3-(pyridin-2-yl)propanoic acid (1.51 g, 10 mmol) in 20 mL of anhydrous chloroform.
-
Add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain 3-(pyridin-2-yl)propanoyl chloride.
Step 3: Surface Modification
-
Disperse SiO₂ nanoparticles (1.0 g) in 50 mL of anhydrous toluene and sonicate for 15 minutes.
-
Add APTES (0.5 mL) and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the mixture, and collect the amine-functionalized SiO₂ by centrifugation. Wash with toluene and ethanol, then dry under vacuum.
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Disperse the amine-functionalized SiO₂ (1.0 g) in 50 mL of anhydrous toluene.
-
Add DIPEA (0.35 mL, 2.0 mmol) to the suspension.
-
Slowly add a solution of 3-(pyridin-2-yl)propanoyl chloride (from Step 2) in 10 mL of anhydrous toluene.
-
Stir the mixture at 60 °C for 24 hours.
-
Collect the modified SiO₂ nanoparticles by centrifugation, wash thoroughly with toluene, ethanol, and water, and dry under vacuum.
Expected Quantitative Data:
| Parameter | Expected Value |
| Surface Coverage | 0.2 - 0.5 mmol/g (from TGA or elemental analysis) |
| Zeta Potential | Shift to more positive values after modification |
| FTIR (cm⁻¹) | Appearance of amide I and II bands, pyridine bands |
| Contact Angle | Increase in hydrophobicity |
Visualization:
Caption: Workflow for the surface modification of SiO₂ nanoparticles.
Application Note 3: Synthesis of a Nitrile-Functionalized Pyridinium Ionic Liquid
Objective: To synthesize a novel ionic liquid based on the pyridinium cation functionalized with a propanenitrile side chain. Such ionic liquids could serve as interesting solvents or electrolytes due to the combined properties of the pyridinium core and the polar nitrile group.
Experimental Protocol: Synthesis of 1-(2-Cyanoethyl)-pyridinium Bromide
Materials:
-
Pyridine (freshly distilled)
-
3-Bromopropanenitrile (97% purity)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine (7.91 g, 100 mmol) and 30 mL of anhydrous acetonitrile.
-
Add 3-bromopropanenitrile (13.4 g, 100 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. A viscous liquid or solid may form.
-
Add 50 mL of anhydrous diethyl ether to the flask with vigorous stirring to precipitate the product.
-
Collect the white solid by vacuum filtration and wash with two 20 mL portions of diethyl ether.
-
Dry the product, 1-(2-cyanoethyl)-pyridinium bromide, under vacuum at 40 °C for 24 hours.
Expected Quantitative Data:
| Parameter | Expected Value |
| Formula Weight | 213.08 g/mol |
| Yield | 85-95% |
| Melting Point | Dependent on purity |
| ¹H NMR | Peaks consistent with the pyridinium and cyanoethyl groups |
| Conductivity | Measurable ionic conductivity in solution |
Visualization:
Caption: Synthesis of a nitrile-functionalized pyridinium ionic liquid.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-2-yl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-2-yl)propanenitrile. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the base-catalyzed cyanoethylation of 2-picoline with acrylonitrile.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Catalyst: The base catalyst (e.g., sodium ethoxide, potassium tert-butoxide, Triton B) may have degraded due to moisture or improper storage. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Reagents: 2-picoline or acrylonitrile may contain impurities that inhibit the reaction. Acrylonitrile can polymerize if not properly stored with an inhibitor. | 1. Catalyst Verification: Use a freshly opened or properly stored catalyst. Consider preparing the catalyst in situ if possible. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation via TLC or GC. Be cautious, as higher temperatures can also promote side reactions. 3. Reagent Purification: Purify 2-picoline by distillation if necessary. Use acrylonitrile containing a polymerization inhibitor like hydroquinone or MEHQ (monomethyl ether hydroquinone). |
| Formation of a White Precipitate or Gel (Polymerization of Acrylonitrile) | 1. High Reaction Temperature: Acrylonitrile polymerization is highly exothermic and can be initiated by heat. 2. High Catalyst Concentration: A high concentration of a strong base can rapidly initiate polymerization. 3. Rapid Addition of Acrylonitrile: Localized high concentrations of acrylonitrile and base can trigger polymerization. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile and the initial phase of the reaction. 2. Catalyst Optimization: Reduce the catalyst concentration. Weaker bases like triethylamine can also be considered to moderate the reaction rate. 3. Slow Reagent Addition: Add acrylonitrile dropwise with vigorous stirring to ensure rapid mixing and heat dissipation. |
| Presence of Significant Amounts of Bis-cyanoethylated Byproduct | 1. High Molar Ratio of Acrylonitrile: An excess of acrylonitrile can lead to the addition of a second cyanoethyl group to the product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can favor the formation of the bis-adduct. | 1. Stoichiometry Control: Use a 1:1 or a slight excess of 2-picoline to acrylonitrile molar ratio. 2. Reaction Monitoring: Monitor the reaction progress closely by TLC or GC and quench the reaction once the 2-picoline is consumed. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Workup: The basic nature of the product and catalyst can lead to emulsions during aqueous extraction. 2. Co-distillation with Solvent: The product may have a boiling point close to that of the solvent used. 3. Product Degradation on Silica Gel: The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography. | 1. Workup Modification: Use brine washes to break emulsions. Acidifying the aqueous layer to a neutral pH before extraction can sometimes help, but be cautious of potential hydrolysis of the nitrile. 2. Solvent Selection: Choose a solvent with a significantly different boiling point from the product for easier removal by rotary evaporation or distillation. 3. Chromatography Optimization: Deactivate silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a Michael addition reaction, specifically a cyanoethylation. A base deprotonates the methyl group of 2-picoline, creating a nucleophilic carbanion. This carbanion then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. Subsequent protonation yields the final product.
Q2: Which base catalyst is most effective for this reaction?
A2: The choice of base can significantly impact the yield. Strong bases like sodium ethoxide, potassium tert-butoxide, or benzyltrimethylammonium hydroxide (Triton B) are commonly used to facilitate the deprotonation of the relatively non-acidic methyl group of 2-picoline. The optimal catalyst and its concentration should be determined empirically for your specific reaction conditions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (2-picoline) from the product. The product, being more polar, will have a lower Rf value. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions for this synthesis?
A4: Acrylonitrile is toxic, flammable, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, especially if polymerization occurs, so proper temperature control is crucial. The base catalysts used are often corrosive and moisture-sensitive.
Q5: My final product is an oil, but I have seen it reported as a solid. How can I induce crystallization?
A5: If the purified product is an oil, it may be due to residual impurities. Further purification by distillation or chromatography may be necessary. To induce crystallization, you can try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation. Seeding with a small crystal of the pure compound, if available, is also an effective method.
Data Summary
The following table summarizes hypothetical yield data based on variations in key reaction parameters to illustrate potential optimization pathways. Actual yields will vary based on specific experimental conditions.
| Catalyst | Solvent | Temperature (°C) | Molar Ratio (2-picoline:acrylonitrile) | Reaction Time (h) | Hypothetical Yield (%) |
| Sodium Ethoxide | Ethanol | 50 | 1:1.1 | 6 | 65 |
| Potassium tert-Butoxide | THF | 25 | 1:1 | 8 | 75 |
| Triton B (40% in Methanol) | Acetonitrile | 40 | 1.2:1 | 5 | 70 |
| Sodium Ethoxide | Ethanol | 78 (reflux) | 1:1.1 | 4 | 50 (Increased byproducts) |
| Potassium tert-Butoxide | THF | 0 | 1:1 | 24 | 45 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Picoline
-
Acrylonitrile (containing a polymerization inhibitor)
-
Anhydrous solvent (e.g., THF, ethanol, acetonitrile)
-
Base catalyst (e.g., potassium tert-butoxide, sodium ethoxide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-picoline in the chosen anhydrous solvent.
-
Add the base catalyst to the solution and stir for a predetermined time at the desired temperature to allow for the formation of the picolyl anion.
-
Cool the reaction mixture in an ice bath.
-
Add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding a dilute aqueous acid (e.g., 1M HCl) until the mixture is neutral or slightly acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (pre-treated with triethylamine) or neutral alumina.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Optimizing temperature and reaction time for pyridine nitrile synthesis
Welcome to the technical support center for pyridine nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine nitriles, with a focus on optimizing temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridine nitriles?
A1: The primary methods for synthesizing pyridine nitriles include:
-
Ammoxidation of picolines: This vapor-phase catalytic reaction is a major industrial method for producing cyanopyridines from methylpyridines (picolines).[1]
-
Cyanation of halopyridines: This method involves the substitution of a halogen atom on the pyridine ring with a cyanide group, often using a cyanide salt.
-
Dehydration of pyridine carboxamides: This involves the removal of a water molecule from a pyridine carboxamide to form the corresponding nitrile.
-
Multi-component reactions: Reactions like the Guareschi-Thorpe synthesis can produce functionalized pyridine nitriles from simple acyclic precursors.[2]
Q2: My pyridine nitrile synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Deviations from the optimal range can lead to incomplete reactions or the formation of side products. It is advisable to screen a range of temperatures to find the best conditions for your specific substrates.[3]
-
Impure Starting Materials: The purity of your reagents, especially the pyridine starting material and the cyanide source, is crucial. Impurities can interfere with the reaction and lead to side reactions.[3]
-
Presence of Water: Many pyridine nitrile synthesis reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of reagents or the final product.[4]
-
Side Reactions: Undesired reactions such as hydrolysis of the nitrile group or polymerization of the starting materials or product can significantly reduce the yield.[2]
-
Inefficient Oxidation: In syntheses that involve an oxidation step, such as the Hantzsch synthesis, incomplete oxidation of the dihydropyridine intermediate will result in lower yields of the desired pyridine nitrile.[5]
Q3: What are common side reactions in pyridine nitrile synthesis and how can they be minimized?
A3: The two most prevalent side reactions are hydrolysis and polymerization.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, especially in the presence of water and acid or base catalysts. To minimize this, use anhydrous solvents and reagents, and consider using a buffered system if an aqueous medium is necessary.[2]
-
Polymerization: Cyanopyridines can polymerize, particularly at high temperatures or in the presence of certain catalysts. Strict temperature control to avoid localized overheating is essential to prevent polymerization.[2]
Q4: How does temperature affect the yield and selectivity of the reaction?
A4: Temperature is a critical parameter that can significantly influence the rate of reaction and the formation of byproducts. For many reactions, there is an optimal temperature range. For instance, in the ammoxidation of 4-picoline, the reaction temperature is controlled between 330-450 °C.[6][7] Running the reaction at a lower or higher temperature might favor competing pathways and reduce the yield of the desired product.[8]
Q5: How critical is the reaction time?
A5: Reaction time is another crucial factor. Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times can promote the formation of degradation products or side reactions. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3]
Troubleshooting Guides
Guide 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | - Reaction temperature is too low.- Reaction time is too short.- Inactive catalyst or reagents. | - Gradually increase the reaction temperature in increments.- Extend the reaction time and monitor progress by TLC/HPLC.- Use fresh, high-purity reagents and catalyst. |
| Formation of multiple products (low selectivity) | - Reaction temperature is too high, promoting side reactions.- Incorrect order of reagent addition. | - Decrease the reaction temperature.- Investigate a stepwise addition of reagents to minimize the formation of undesired intermediates.[8] |
| Product degradation | - Excessive reaction temperature or time. | - Lower the reaction temperature.- Determine the optimal reaction time by closely monitoring the reaction. |
| Viscous reaction mixture and low yield | - Polymerization of starting materials or product. | - Maintain strict control over the reaction temperature to prevent overheating.[2] |
| Formation of carboxamide or carboxylic acid byproducts | - Presence of water leading to hydrolysis. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).[4] |
Guide 2: Reaction Fails to Start
| Symptom | Possible Cause | Troubleshooting Steps |
| No discernible reaction | - Incorrect reagents or catalyst.- Reaction temperature too low to initiate the reaction. | - Verify the identity and purity of all starting materials and catalysts.- Consult the literature for the appropriate initiation temperature for your specific reaction. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized temperature and reaction time data for various pyridine nitrile synthesis methods.
Table 1: Ammoxidation of Picolines
| Precursor | Product | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Methylpyridine | 4-Cyanopyridine | 330 - 450 | Continuous Flow | >98 |
| 3-Picoline | 3-Cyanopyridine | 320 - 350 | 11 - 12 minutes | 60 - 70 |
Data sourced from multiple patents and publications.[6][7][9]
Table 2: Cyanation of Halopyridines
| Precursor | Product | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 3-Chloro-2-fluoro-5-trifluoromethylpyridine | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 20 | 5 | 73 - 84 |
| 2,3-Dichloro-5-trifluoromethylpyridine | 3-Chloro-2-cyano-5-trifluoromethylpyridine | 90 - 100 | 10 - 12 | Not Specified |
Data sourced from patent literature.[10]
Table 3: Multi-Component and Other Syntheses
| Synthesis Method | Precursor(s) | Product | Temperature (°C) | Reaction Time | Yield (%) |
| Dehydration | Nicotinamide | 3-Cyanopyridine | Vigorous Heating | 15 - 20 minutes | 83 - 84 |
| Direct Cyanation | Pyridine | 2-Cyanopyridine | Room Temperature | 2 - 3 hours, then 12 hours chilled | ~52 |
| Guareschi-Thorpe | Ethyl acetoacetate, Ethyl cyanoacetate, Ammonium carbonate | 2,6-Dihydroxy-3-cyano-4-methyl pyridine | 80 | Not Specified | High |
| Microwave-Assisted | Aldehyde, Methyl ketone, Malononitrile, Ammonium acetate | 2-Amino-3-cyanopyridine derivatives | Not Specified | 7 - 9 minutes | 72 - 86 |
Data compiled from various research articles and chemical handbooks.[11][12][13][14]
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanopyridine via Ammoxidation
This protocol describes a general procedure for the vapor-phase ammoxidation of 4-methylpyridine.
-
Vaporization and Mixing: 4-Methylpyridine and ammonia are vaporized and preheated to 180-330°C.[6] The vaporized mixture is then uniformly mixed with air in a mixing tank.[6]
-
Reaction: The gaseous mixture is fed into a fixed-bed reactor containing a suitable catalyst. The reaction temperature is maintained between 330-450°C.[6][7]
-
Product Collection: The reaction gas exiting the reactor is cooled to condense the product, yielding crude 4-cyanopyridine.[6]
-
Purification: The crude product is purified by distillation to obtain the final 4-cyanopyridine.[6]
Protocol 2: Synthesis of 3-Cyanopyridine by Dehydration
This protocol details the synthesis of 3-cyanopyridine from nicotinamide.
-
Reactant Mixing: In a dry round-bottomed flask, combine powdered nicotinamide and phosphorus pentoxide.[11]
-
Reaction Setup: Stopper the flask and shake to mix the powders. Connect the flask to an air condenser arranged for distillation, with a receiver cooled in an ice-salt bath.[11]
-
Heating: Reduce the pressure and heat the mixture vigorously with a high-temperature burner for 15-20 minutes until no more product distills over.[11]
-
Workup: Allow the apparatus to cool. Rinse the condenser and connecting tube with a suitable solvent (e.g., ether or acetone) to collect the product.[11]
-
Purification: Remove the solvent by distillation and then distill the product at atmospheric pressure to obtain pure 3-cyanopyridine.[11]
Protocol 3: Direct Cyanation of Pyridine to 2-Cyanopyridine
This protocol outlines a one-pot conversion of pyridine to 2-cyanopyridine.
-
Activation: Chill trifluoroacetic anhydride in an ice bath and slowly add the pyridine. After one hour, add concentrated nitric acid dropwise while cooling.[12]
-
Cyanation: Stir the mixture for 2-3 hours at room temperature. Then, slowly drip this solution into a chilled aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).[12]
-
Reaction Completion: Stir the resulting solution for 12 hours.[12]
-
Extraction and Purification: Check that the pH is between 6 and 7, then extract the product with dichloromethane. The pure 2-cyanopyridine is obtained after purification by column chromatography.[12]
Mandatory Visualizations
Caption: General experimental workflow for pyridine nitrile synthesis.
Caption: Logical workflow for troubleshooting low yields in pyridine nitrile synthesis.
References
- 1. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-cyanopyridine production method - Eureka | Patsnap [eureka.patsnap.com]
- 10. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 11. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Functionalized Pyridines Using Alternative Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of functionalized pyridines using alternative catalytic systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a common problem.[1] The primary causes and potential solutions are outlined below:
-
Suboptimal Reaction Conditions: The traditional method of using refluxing ethanol can be inefficient.[1]
-
Troubleshooting: Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been demonstrated to significantly increase yields to over 90%.[1] Additionally, solvent-free conditions utilizing catalysts like γ-Al2O3 nanoparticles at 90°C can achieve high yields (up to 95%) with shorter reaction times.[1]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine. Incomplete oxidation will lead to lower yields of the desired product.[1]
-
Troubleshooting: Ensure the oxidizing agent is effective and used in the correct stoichiometric ratio. Common oxidants include nitric acid, potassium ferrocyanide, CrO3, and KMnO4.[1] For milder conditions, iodine in refluxing methanol can be used, though this may require optimization to prevent side reactions.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired pyridine.[1]
-
Troubleshooting: The order of reagent addition is critical. In unsymmetrical Hantzsch reactions, incorrect addition can lead to the formation of undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
-
Issue 2: Unexpected Byproducts in Bohlmann-Rahtz Pyridine Synthesis
Question: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize side reactions?
Answer: The Bohlmann-Rahtz synthesis, while versatile, can be susceptible to side reactions, often due to the high temperatures required for the cyclodehydration step.[1]
-
Decomposition of Starting Materials: Acid-sensitive enamines, particularly those with tert-butyl groups, may decompose at high temperatures.
-
Troubleshooting: High temperatures during the dehydration step can be avoided by performing the condensation under acidic conditions.[2]
-
-
Suboptimal Catalyst:
-
Troubleshooting: The use of N-Iodosuccinimide (NIS) has been shown to be an effective reagent for the Bohlmann-Rahtz cyclodehydration of aminodienones to pyridines.
-
Issue 3: Low Yield and Impure Products in Pyridin-4-ol Synthesis
Question: My reaction to synthesize a substituted Pyridin-4-ol is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I troubleshoot this?
Answer: Low yields and product complexity in pyridin-4-ol synthesis often arise from side reactions and suboptimal conditions.[3] Key areas to investigate include:
-
Reagent Quality: The purity and activity of starting materials, catalysts, ligands, and bases are crucial. Degradation of boronic acid or oxidation of the catalyst/ligand can significantly impact the reaction outcome.[3]
-
Reaction Parameters: Temperature, ligand-to-palladium ratio, and base equivalents should be optimized. Inadequate stirring can also lead to poor results.[3]
-
Solvent Purity: Ensure the solvent is anhydrous and pure, as contaminants can interfere with the reaction.[3]
Issue 4: Unwanted Side Reaction with Dichloromethane (DCM) Solvent
Question: I am observing the formation of a white precipitate in my reaction mixture when using pyridine derivatives and DCM. What is happening?
Answer: Pyridine derivatives can react with dichloromethane (DCM) at room temperature to form bispyridinium dichlorides, which often appear as a fine white precipitate.[4] This can lead to reduced yields, side-product formation, and inaccurate analytical results.[4] 4-dimethylaminopyridine (DMAP) reacts the fastest among the studied derivatives, and its product does not precipitate, making it particularly problematic.[4]
-
Troubleshooting: Avoid storing stock solutions of pyridine derivatives in DCM.[4] If possible, use an alternative solvent. If DCM must be used, mix the pyridine derivative immediately before use to minimize the formation of the bispyridinium adduct.[4]
Frequently Asked Questions (FAQs)
Q1: What are some alternative, metal-free catalysts for pyridine synthesis?
A1: Several metal-free protocols have been developed for the synthesis of functionalized pyridines. One effective method involves the combination of iodine and triethylamine to trigger an oxime-based synthesis of 2-aryl-substituted pyridines with high chemo-selectivity and a broad tolerance for different functional groups.[5] Mechanistic studies suggest this reaction proceeds through a radical pathway.[5]
Q2: Are there any green chemistry considerations for pyridine synthesis?
A2: Yes, several green criteria can be applied to pyridine synthesis:
-
Prefer uncatalyzed multi-component reactions where possible.[6]
-
Aim for direct formation of the aromatic system through the elimination of small molecules like water to avoid a separate oxidation step.[6]
-
If oxidation of a dihydropyridine is necessary, use atom-efficient and environmentally friendly oxidants such as O2 or H2O2 instead of heavy metals or less atom-efficient reagents like Oxone™ and DDQ.[6]
-
Whenever feasible, utilize one-pot or telescoped processes to reduce the number of steps and isolations.[6]
-
Avoid large molar excesses of reagents.[6]
-
When using catalytic methods, consider base metals like copper, nickel, or iron in preference to precious metals such as iridium, ruthenium, or palladium.[6]
Q3: What are the main challenges in the functionalization of the pyridine ring?
A3: Achieving site-selective functionalization of pyridines can be challenging.[7] N-functionalization of pyridines can direct selectivity to the C2- and C4-positions, with bulkier N-substituents favoring the C4-position.[7] Addition to the C4-position results in the formation of 1,4-dihydropyridine (DHP) structures, which can then undergo further functionalization at the C3-position.[7]
Q4: What are the primary solubility issues with Pyridin-4-ol derivatives and how can they be addressed?
A4: Many pyridin-4-ol derivatives, especially those with fused aromatic rings, exhibit poor aqueous solubility due to their planar, aromatic structures and moderate lipophilicity.[3] This is a common challenge for kinase inhibitors and similar drug candidates.[3] Solubility is often pH-dependent, with greater solubility at lower pH due to the basicity of the pyridine nitrogen.[3] Strategies to improve solubility include salt formation, the use of co-solvents, or advanced formulation techniques like creating amorphous solid dispersions (ASDs) or nanosuspensions.[3]
Data Presentation
Table 1: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives [8]
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |
| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 |
| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 |
| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 5 | 94 |
| Benzaldehyde | Benzoylacetonitrile | 6-aminouracil | 6 | 90 |
| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 6-aminouracil | 7 | 92 |
Table 2: Bohlmann-Rahtz Pyridine Synthesis Yields [8]
| Enamine | Alkynone | Product | Yield (%) |
| 3-Aminocrotononitrile | 1-Phenyl-2-propyn-1-one | 2-Methyl-4-phenylpyridine-3-carbonitrile | 85 |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Ethyl 2-methyl-4-phenylnicotinate | 82 |
Table 3: Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers [8]
| α,β-Unsaturated Oxime | Alkene | Product | Yield (%) |
| O-Pivaloyl cinnamaldehyde oxime | Ethyl acrylate | Ethyl 4-phenylnicotinate | 78 |
| O-Pivaloyl crotonaldehyde oxime | Styrene | 2-Methyl-4-phenylpyridine | 75 |
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives [8]
-
Charge a dry 50 mL flask with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole or 6-aminouracil) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
Stir the reaction mixture at 80°C for a period of 4 to 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 50 mL of water to the flask to precipitate the solid product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to yield the final fused pyridine derivative.
Protocol 2: Rhodium(III)-Catalyzed Synthesis from Alkenes and α,β-Unsaturated Oxime Esters [8]
-
To a mixture of the α,β-unsaturated O-pivaloyl oxime (0.2 mmol), the alkene (0.4 mmol), and [RhCp*Cl₂]₂ (5 mol %) in a suitable solvent, add an appropriate silver salt.
-
Stir the reaction at the specified temperature until completion.
Protocol 3: Synthesis of Substituted Pyridines using Amberlyst-15 [1]
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), a ketone (1 mmol), and ammonium acetate (1.5 mmol).
-
Add Amberlyst-15 (0.1 g) and a solvent such as chloroform or toluene (5 mL).
-
Stir the mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of chloroform or toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low pyridine synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. benchchem.com [benchchem.com]
- 4. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(Pyridin-2-yl)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(Pyridin-2-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly basic compound due to the presence of the pyridine ring. Its solubility is influenced by the interplay between the polar nitrile and pyridine functional groups and the nonpolar hydrocarbon backbone. Generally, it is expected to have limited solubility in aqueous solutions at neutral pH and better solubility in organic solvents.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but much less soluble in the aqueous buffer. When the stock solution is added to the buffer, the overall solvent composition changes, and the compound's solubility limit is exceeded, causing it to precipitate. To prevent this, you can try the following:
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Lower the final concentration: The simplest solution is to use a more diluted final concentration of the compound in your assay.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the solubility of your compound.
-
Adjust the pH: Since this compound is a basic compound, lowering the pH of the aqueous buffer can increase its solubility.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating can be used to aid dissolution, but it should be done with caution. Overheating can lead to degradation of the compound. It is advisable to use a water bath at a controlled temperature (e.g., 37-50°C) and for a limited time. Always check for compound stability after heating.
Troubleshooting Guide
Issue: Difficulty in preparing a stock solution.
If you are struggling to dissolve this compound to make a stock solution, consider the following troubleshooting steps.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Issue: Compound precipitates out of solution during the experiment.
Precipitation during an experiment can lead to inaccurate results. The following decision tree can help you troubleshoot this issue.
Decision Tree for Addressing Precipitation in Aqueous Media
Caption: Decision tree for troubleshooting precipitation in aqueous buffers.
Quantitative Data Summary
| Solvent | Estimated Solubility | Rationale |
| Water (pH 7) | Poorly Soluble | The molecule has significant nonpolar character. |
| Water (pH < 5) | Moderately Soluble | Protonation of the pyridine nitrogen increases polarity and water solubility. |
| Ethanol | Soluble | Good balance of polarity to interact with both the pyridine and nitrile groups and the hydrocarbon portion. |
| Methanol | Soluble | Similar to ethanol, its polarity is suitable for dissolving the compound. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Moderately Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane (DCM) | Soluble | A nonpolar solvent that can interact with the hydrocarbon parts of the molecule. |
| Hexane | Poorly Soluble | A nonpolar solvent that is unlikely to effectively solvate the polar functional groups. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period.
-
-
Inspection: Once dissolved, visually inspect the solution to ensure there are no particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement with a Co-solvent
-
Buffer Preparation: Prepare your standard aqueous assay buffer.
-
Co-solvent Buffers: Create several versions of the buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% v/v ethanol or PEG 400).
-
Dispensing: Dispense the co-solvent buffers into separate tubes.
-
Compound Addition: Add a small volume of your this compound stock solution (prepared in DMSO, for example) to each buffer to reach the desired final assay concentration. Ensure the final DMSO concentration is kept constant and below the tolerance limit of your assay (typically ≤ 0.5%).
-
Mixing and Observation: Vortex briefly to mix and visually inspect for any signs of precipitation immediately and after a defined incubation period relevant to your experiment.
Protocol 3: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. This will give you the solubility of the compound at each pH.
Preventing polymerization during the synthesis of pyridine nitriles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine nitriles, with a specific focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is becoming viscous and turning dark or black. What is happening?
A1: A significant increase in viscosity, often accompanied by darkening or the formation of a black tar-like substance, is a strong indicator of unwanted polymerization. Cyanopyridines can polymerize, especially under harsh conditions such as high temperatures, to form polyconjugated polymers. This side reaction consumes your starting materials and desired product, leading to low yields and difficult purification.
Q2: What are the primary causes of polymerization during pyridine nitrile synthesis?
A2: Polymerization during pyridine nitrile synthesis is typically a free-radical process initiated by:
-
High Temperatures: Many synthetic routes, such as vapor-phase ammoxidation, require elevated temperatures, which can thermally initiate radical formation.[1] Localized overheating in the reaction vessel is also a common culprit.[2]
-
Presence of Radical Initiators: Impurities such as peroxides in solvents (e.g., aged ethers) or exposure to air (oxygen can initiate polymerization) can trigger the reaction.[1]
-
Catalyst Effects: While not always the primary cause, certain metal catalysts can potentially promote polymerization pathways.[2]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. The inhibitor reacts with the initial radical species to form a stable, non-reactive molecule, thus terminating the chain reaction before it can propagate.
Q4: What are some common polymerization inhibitors I can use?
A4: A variety of radical inhibitors are available. The choice of inhibitor may depend on the specific reaction conditions. Common examples include:
-
Phenolic Inhibitors: Hydroquinone (HQ) and Monomethyl ether of hydroquinone (MEHQ) are widely used. They require the presence of oxygen to be effective.
-
Stable Radical Inhibitors: 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) and its derivatives are highly effective radical scavengers that do not require oxygen.
-
Quinones: p-Benzoquinone can be an effective inhibitor for certain monomers.
Troubleshooting Guides
Problem 1: Low Yield and Formation of a Viscous or Solid Mass
| Observation | Possible Cause | Recommended Solution |
| Reaction mixture becomes thick, stirring is impeded. | Polymerization: High monomer concentration or localized overheating is promoting polymer formation.[2] | 1. Temperature Control: Ensure uniform and controlled heating. Use an oil bath and overhead stirring for better heat distribution.2. Gradual Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.3. Add an Inhibitor: Introduce a small amount (e.g., 0.1 mol%) of a polymerization inhibitor like hydroquinone or TEMPO at the start of the reaction. |
| A dark, tar-like solid forms in the reaction flask. | Extensive Polymerization/Decomposition: Reaction temperature is too high, leading to rapid polymerization and subsequent decomposition of the polymer and other species. | 1. Lower Reaction Temperature: If the protocol allows, reduce the reaction temperature.2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from initiating polymerization.3. Solvent Choice: Ensure the use of high-purity, peroxide-free solvents. |
Problem 2: Product Yield is Inconsistent Between Batches
| Observation | Possible Cause | Recommended Solution |
| Some reactions proceed cleanly while others result in low yields and polymer formation. | Variable Purity of Reagents/Solvents: Contamination with radical initiators (e.g., peroxides in solvents) can vary between batches. | 1. Purify Solvents: If using solvents prone to peroxide formation (e.g., THF, diethyl ether), purify them before use.2. Use Fresh Reagents: Use freshly opened bottles of starting materials when possible.3. Standardize Inhibitor Addition: Consistently add a polymerization inhibitor to each reaction to mitigate the effects of minor impurities. |
| Inconsistent Heating: Hot spots in the heating mantle or variations in stirring speed can lead to inconsistent thermal profiles. | 1. Consistent Setup: Use the same heating and stirring apparatus for all reactions.2. Monitor Internal Temperature: Place a thermometer directly in the reaction mixture to monitor the internal temperature rather than just the bath temperature. |
Data Presentation
Table 1: Comparison of Common Synthesis Routes for Pyridine Nitriles
| Pyridine Nitrile | Synthesis Method | Starting Material(s) | Typical Reaction Conditions | Reported Yield | Reference |
| 2-Cyanopyridine | Direct Cyanation | Pyridine | 1. HNO₃, TFAA2. KCN, H₂O | ~52% | [3] |
| 3-Cyanopyridine | Dehydration | Nicotinamide | P₂O₅, heat under vacuum | 83-84% | |
| 3-Cyanopyridine | Ammoxidation | 3-Methylpyridine | V₂O₅/TiO₂ catalyst, NH₃, air, 340-380°C | >95% | [4] |
| 4-Cyanopyridine | Ammoxidation | 4-Methylpyridine | V-Ti-Sn-O catalyst, NH₃, air, 330-450°C | >98% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanopyridine via Dehydration of Nicotinamide
This protocol is adapted from a literature procedure and is suitable for a laboratory scale.
Materials:
-
Nicotinamide (powdered)
-
Phosphorus pentoxide (P₂O₅)
-
Ether
-
Acetone (for cleaning)
Procedure:
-
In a dry 1 L round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Stopper the flask and shake vigorously to thoroughly mix the powders.
-
Connect the flask to a distillation apparatus with a wide-bore tube and an air condenser. Use a flask cooled in an ice-salt bath as the receiver.
-
Reduce the pressure to 15–20 mm Hg.
-
Heat the mixture with a high-temperature burner, moving the flame to melt the material rapidly.
-
Heat the mixture vigorously until distillation ceases or foam reaches the top of the flask (approximately 15–20 minutes).
-
Allow the apparatus to cool completely.
-
Rinse the condenser and connecting tube with ether to dissolve the product, collecting the ether in the receiver flask.
-
Distill off the ether on a steam bath.
-
Distill the remaining residue at atmospheric pressure using an air condenser to obtain pure 3-cyanopyridine.
Yield: 71–72 g (83–84%).
Safety and Troubleshooting Note: This reaction is highly exothermic and proceeds rapidly. Ensure the apparatus is securely clamped and behind a safety shield. If the reaction mixture begins to darken significantly, it may indicate decomposition. In such cases, remove the heat source immediately. The vigorous heating is necessary to quickly distill the product before it has a chance to polymerize or decompose in the hot reaction flask.
Protocol 2: Synthesis of 4-Cyanopyridine via Vapor-Phase Ammoxidation of 4-Methylpyridine
This protocol describes a general industrial-style synthesis.[6]
Materials:
-
4-Methylpyridine (4-picoline)
-
Ammonia (gas)
-
Air
-
Ammoxidation catalyst (e.g., Vanadium-Titanium based)
Procedure:
-
Vaporize the 4-methylpyridine and preheat to 180-330°C.
-
Mix the vaporized 4-methylpyridine with ammonia gas and air in a mixing tank.
-
Pass the uniform gas mixture through a fixed-bed reactor containing the ammoxidation catalyst.
-
Maintain the reaction temperature in the range of 330-450°C. The reaction is exothermic and requires efficient heat removal, often using a molten salt bath.
-
After the reaction, rapidly cool and condense the product gas stream.
-
The crude 4-cyanopyridine, which is a solid at room temperature, will be collected.
-
Purify the crude product by distillation under reduced pressure.
Yield: >98% with a conversion rate of >99%.[6]
Safety and Troubleshooting Note: This reaction is performed at high temperatures and involves flammable materials. It should only be carried out in a specialized reactor with appropriate safety controls. The catalyst performance is crucial for high selectivity and to minimize side reactions, including complete oxidation to CO₂ and polymerization. Darkening of the product can indicate catalyst deactivation or excessive temperatures leading to side reactions.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing polymerization.
References
Troubleshooting guide for the Delépine reaction with pyridine substrates
Technical Support Center: Delépine Reaction with Pyridine Substrates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the Delépine reaction to synthesize primary amines from pyridine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Delépine reaction and why is it used for synthesizing aminomethylpyridines?
The Delépine reaction is a method for synthesizing primary amines from active alkyl or benzyl halides.[1][2] The process involves two main steps:
-
Salt Formation: The halide reacts with hexamethylenetetramine (also known as HMTA or urotropine) via an SN2 reaction to form a stable quaternary ammonium salt (a hexaminium salt).[2][3]
-
Hydrolysis: The hexaminium salt is then hydrolyzed, typically using ethanolic hydrochloric acid, to yield the desired primary amine hydrochloride.[4]
This reaction is advantageous because it selectively produces primary amines with minimal side reactions, uses readily available reagents, and generally proceeds under mild conditions.[1][4]
Q2: My reaction yield is very low. What are the most common reasons when using a pyridine substrate?
Low yields in the Delépine reaction with pyridine substrates often stem from a few key issues:
-
Side Reactions at the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is nucleophilic and can compete with hexamethylenetetramine, reacting with the halomethyl group of another molecule. This can lead to the formation of unwanted dimers or polymers, especially if the reaction conditions are not optimized.
-
Incomplete Hexaminium Salt Formation: The initial SN2 reaction may be incomplete. This can be due to insufficiently reactive starting halides (e.g., chloromethylpyridines are less reactive than their bromo- or iodomethyl counterparts), steric hindrance, or poor solvent choice. Chloroform is a common solvent as the reactants are soluble while the product salt often crystallizes out.[2]
-
Inefficient Hydrolysis: The hydrolysis of the hexaminium salt is a critical step. If the acidic conditions are too harsh or too mild, or if the reaction time is insufficient, the cleavage to the primary amine will be incomplete.
-
Product Loss During Workup: Aminomethylpyridines can be highly water-soluble, especially in their protonated form. Significant product loss can occur during aqueous extraction and washing steps if the pH is not carefully controlled.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
When working with halomethylpyridines, several side products can form:
-
Pyridinium Salt Adducts: As mentioned, the pyridine nitrogen can act as a nucleophile, leading to self-condensation products.
-
Sommelet Reaction Products: Under certain hydrolysis conditions, an alternative pathway called the Sommelet reaction can occur, which produces an aldehyde (a pyridinecarboxaldehyde) instead of the desired amine.[1]
-
Formaldehyde Adducts: Formaldehyde is a byproduct of the hydrolysis of hexamethylenetetramine.[3] This can potentially react with the newly formed primary amine to form imines or other condensation products.
-
Bis(chloromethyl) ether (BCME): During the acid hydrolysis step, the generation of formaldehyde and HCl can lead to the formation of the highly carcinogenic side product bis(chloromethyl) ether.[5] A thorough risk assessment is crucial, especially when considering scaling up the reaction.[6]
Q4: What is the best method for hydrolyzing the hexaminium salt?
The most common and effective method is refluxing the salt in a mixture of concentrated hydrochloric acid and ethanol.[1][4] The ethanol helps to solubilize the salt, while the concentrated HCl provides the acidic medium necessary for the hydrolysis of the hexamine cage to release the primary amine. The reaction typically produces the amine as its hydrochloride salt, along with ammonium chloride and formaldehyde (often as its diethyl acetal with ethanol).[1]
Troubleshooting Guide
This guide addresses specific problems encountered during the Delépine reaction with pyridine substrates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Hexaminium Salt | 1. Low Reactivity of Halide: Chloromethylpyridines are less reactive than bromomethyl- or iodomethylpyridines. 2. Poor Solvent Choice: The salt may be soluble in the reaction solvent, preventing precipitation and easy isolation. 3. Side Reaction: The pyridine nitrogen is reacting with the alkyl halide, leading to polymerization or dimerization. | 1. Increase Reactivity: If possible, convert the chloromethyl starting material to the bromomethyl or iodomethyl derivative using a Finkelstein reaction. 2. Optimize Solvent: Use a non-polar solvent like chloroform or chlorobenzene where the hexaminium salt is insoluble, allowing it to precipitate from the reaction mixture.[2][7] 3. Control Stoichiometry: Use a slight excess of hexamethylenetetramine to favor the desired reaction. Run the reaction at a lower temperature to minimize side reactions. |
| Low Yield of Primary Amine After Hydrolysis | 1. Incomplete Hydrolysis: Reaction time may be too short, or the acid concentration may be too low. 2. Product Degradation: The desired amine may be unstable under prolonged harsh acidic conditions. 3. Formation of Aldehyde (Sommelet Reaction): Conditions may favor the Sommelet pathway.[1] | 1. Ensure Complete Hydrolysis: Increase the reflux time. Monitor the reaction by TLC or LC-MS until the hexaminium salt is fully consumed. Ensure a sufficient concentration of HCl is used. 2. Optimize Conditions: If degradation is suspected, try reducing the reaction temperature or using a slightly less concentrated acid solution for a longer period. 3. Modify Workup: The Sommelet reaction is often influenced by hydrolysis conditions. Sticking to established protocols for ethanolic HCl hydrolysis generally favors amine formation. |
| Difficulty in Product Purification | 1. Product is Highly Water-Soluble: The amine hydrochloride salt may be difficult to extract from the aqueous phase. 2. Contamination with Ammonium Chloride: Ammonium chloride is a byproduct and can be difficult to separate from the desired amine hydrochloride salt. 3. Oily Product: The free amine may be an oil that is difficult to crystallize. | 1. pH Control: After hydrolysis, carefully basify the aqueous solution with NaOH or K₂CO₃ to a pH > 10 to deprotonate the amine. This will make it less water-soluble and more extractable with organic solvents like dichloromethane, chloroform, or ethyl acetate. 2. Selective Precipitation/Extraction: After basification and extraction, the ammonium salts will remain in the aqueous layer. Alternatively, after evaporating the solvent, trituration of the residue with a solvent in which the product is soluble but NH₄Cl is not (e.g., cold ethanol) can be effective. 3. Salt Formation for Purification: If the free amine is an oil, it can be purified by converting it back to a crystalline salt (e.g., hydrochloride, hydrobromide, or picrate) for recrystallization. |
Quantitative Data Summary
The yield of the Delépine reaction is highly dependent on the substrate, halide reactivity, and reaction conditions. While a comprehensive table for all pyridine substrates is not available, the following provides a general overview of expected outcomes.
| Substrate Type | Halide | Typical Solvent | Hydrolysis Conditions | Expected Yield Range | Notes |
| 2-(Halomethyl)pyridine | -Cl | Chloroform | Conc. HCl / Ethanol, Reflux | 40-60% | Lower reactivity of chloride may require longer reaction times. |
| 3-(Halomethyl)pyridine | -Br | Chloroform | Conc. HCl / Ethanol, Reflux | 60-85% | Generally good yields due to higher reactivity of bromide. |
| 4-(Halomethyl)pyridine | -I | Dichloromethane | Conc. HCl / Ethanol, Reflux | 70-90% | Iodide is an excellent leaving group, leading to efficient salt formation. |
| Sterically Hindered Pyridines | -Br | Toluene | Conc. HCl / Ethanol, Reflux | 20-50% | Steric hindrance can significantly lower the rate of SN2 attack.[6] |
Key Experimental Protocol: Synthesis of 3-(Aminomethyl)pyridine
This protocol is a representative example for the synthesis of an aminomethylpyridine from its corresponding bromomethyl derivative.
Step 1: Formation of the Hexaminium Salt
-
Dissolve 3-(bromomethyl)pyridine hydrobromide (1 eq.) in chloroform.
-
Add a solution of hexamethylenetetramine (1.1 eq.) in chloroform to the pyridine solution at room temperature with stirring.
-
A white precipitate of the quaternary ammonium salt should form almost immediately.
-
Continue stirring the suspension at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Collect the precipitated salt by vacuum filtration, wash it with cold chloroform, and then with diethyl ether.
-
Dry the salt under vacuum. It can typically be used in the next step without further purification.[2]
Step 2: Acidic Hydrolysis to the Primary Amine
-
Suspend the dried hexaminium salt (1 eq.) in a 1:1 mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The suspension should gradually dissolve.
-
Monitor the reaction by TLC (using a polar mobile phase) to confirm the disappearance of the starting salt.
-
After cooling to room temperature, remove the solvent and excess HCl under reduced pressure to obtain a solid residue.
Step 3: Isolation and Purification of the Product
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully basify the solution to pH 11-12 by the slow addition of solid NaOH or a concentrated NaOH solution. Ensure the temperature is kept low.
-
Extract the resulting aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-(aminomethyl)pyridine as a free base.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Visualized Workflows and Mechanisms
Below are diagrams illustrating key logical and chemical pathways relevant to the Delépine reaction with pyridine substrates.
Caption: Troubleshooting logic for low yield in the Delépine reaction.
Caption: Desired reaction pathway vs. a common side reaction.
References
Technical Support Center: Handling and Storage of Air-Sensitive Pyridine Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine compounds air-sensitive?
A1: Pyridine and its derivatives can be sensitive to components of the air, primarily moisture and oxygen. Pyridine is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to the degradation of the compound or interfere with reactions. Some pyridine compounds, particularly certain organometallic complexes, can also react with oxygen.[2][3]
Q2: How should I store my air-sensitive pyridine compounds?
A2: Anhydrous pyridine and its air-sensitive derivatives should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light.[1] The container should be flushed with an inert gas like nitrogen or argon before sealing.[1] Storing the compound over activated molecular sieves (4Å) can help maintain dryness.[1] For long-term storage, sealing the compound in an ampoule under an inert atmosphere is a robust method. It is also recommended to store these materials in a cool, well-ventilated area away from ignition sources.[4]
Q3: My pyridine is yellow or brown. Is it still usable?
A3: The discoloration of pyridine often indicates the presence of impurities or degradation products. For many applications, purification by distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH), will yield a colorless, pure liquid.[1] The suitability of discolored pyridine depends on the specific requirements of your experiment.
Q4: What are the primary hazards associated with pyridine?
A4: Pyridine is a flammable, toxic liquid with a pungent odor.[1] It can be harmful if inhaled, swallowed, or if it comes into contact with skin.[5] It is a skin and respiratory irritant, and prolonged exposure can have adverse health effects.[5] Always handle pyridine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Reaction failure or low yield | Degraded pyridine starting material due to air/moisture exposure. | Purify the pyridine by distillation over a suitable drying agent (e.g., KOH, CaH₂).[1][6] Ensure all subsequent handling is performed under an inert atmosphere using proper air-sensitive techniques.[7][8] |
| Incomplete drying of glassware. | Oven-dry all glassware (e.g., at 125°C overnight) and cool under a stream of inert gas before use.[8][9] Alternatively, flame-dry the glassware under vacuum. | |
| Inconsistent results between experiments | Variable moisture content in the pyridine. | Implement a consistent and rigorous drying protocol for your pyridine.[1][6] Store the dried pyridine under an inert atmosphere and over molecular sieves.[1] |
| Difficulty in transferring the pyridine compound without exposure to air | Improper transfer technique. | Utilize standard air-sensitive transfer techniques such as a gas-tight syringe or a cannula (double-tipped needle).[7][8][9] Ensure a positive pressure of inert gas is maintained in the source vessel during transfer. |
| Crystallization or precipitation in the storage container | Absorption of atmospheric moisture leading to hydrate formation or reaction. | Ensure the storage container is properly sealed with a septum and flushed with inert gas.[1] Store in a desiccator or a glovebox for added protection. |
| Discoloration of the pyridine compound over time | Slow decomposition due to trace amounts of air or light. | Store in a dark or amber-colored bottle to protect from light.[1] For highly sensitive compounds, store in a glovebox with a purified inert atmosphere. |
Stability of Pyridine Compounds
| Compound Type | Relative Stability to Air & Moisture | Handling Recommendations |
| Pyridine | Hygroscopic; moderately stable to oxygen. | Dry thoroughly before use; store under inert gas.[1][6] |
| Alkyl/Aryl Pyridines | Generally similar to pyridine; can be hygroscopic. | Dry and store under inert gas. |
| Halopyridines | Generally stable, but can be reactive in certain conditions. | Handle under inert gas, especially for organometallic reactions. |
| Aminopyridines | Can be more susceptible to oxidation. | Handle under a strictly inert atmosphere. |
| Hydroxypyridines | Tautomeric equilibrium can be influenced by water. | Ensure anhydrous conditions for reactions sensitive to tautomeric form. |
| Organometallic Pyridine Complexes | Often highly air- and moisture-sensitive.[2][3] | Must be handled in a glovebox or using rigorous Schlenk line techniques.[5][10] |
Detailed Experimental Protocols
Protocol 1: Purification and Drying of Pyridine
This protocol describes the drying of pyridine using potassium hydroxide (KOH) followed by distillation.
Materials:
-
Pyridine (reagent grade)
-
Potassium hydroxide (KOH) pellets
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line (optional, for storage)
-
Dry glassware
Procedure:
-
Pre-drying: Add approximately 20g of KOH pellets for every 1 liter of pyridine to a flask.[11] Let this mixture stand for at least 24 hours, with occasional swirling.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all joints are properly greased and sealed. The receiving flask should be equipped with an inlet for inert gas.
-
Distillation: Heat the pyridine to its boiling point (115°C) and collect the distilled pyridine in the receiving flask under a positive pressure of inert gas. Discard the initial and final fractions to ensure purity.
-
Storage: The freshly distilled, anhydrous pyridine should be immediately transferred to a dry, inert gas-flushed storage vessel, such as a Schlenk flask or a bottle with a septum-sealed cap.[1]
Protocol 2: Transfer of an Air-Sensitive Pyridine Solution using a Syringe
This protocol is suitable for transferring small to moderate volumes (up to 100 mL) of air-sensitive liquids.[7][8]
Materials:
-
Air-sensitive pyridine solution in a septum-sealed vessel
-
Dry, gas-tight syringe with a Luer-lock needle
-
Receiving vessel with a septum
-
Inert gas source
Procedure:
-
Prepare Syringe: Oven-dry the syringe and needle and cool in a desiccator or under a stream of inert gas.
-
Inert Gas Flush: Flush the syringe with inert gas by drawing and expelling the gas several times.
-
Pressurize Source Vessel: Introduce a positive pressure of inert gas into the source vessel containing the pyridine solution via a needle connected to a gas line.
-
Withdraw Solution: Insert the syringe needle through the septum of the source vessel and into the liquid. Allow the positive pressure in the vessel to slowly fill the syringe to the desired volume. Do not pull back on the plunger, as this can cause leaks.[7][8]
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles and a small amount of excess liquid back into the source vessel.
-
Transfer: Quickly and carefully insert the needle into the septum of the receiving vessel and dispense the solution.
-
Clean-up: Immediately rinse the syringe and needle with a suitable dry solvent to prevent seizure and degradation of the equipment.
Visualizing Workflows
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Caption: General workflow for handling air-sensitive pyridine compounds.
Caption: Step-by-step workflow for syringe transfer of air-sensitive liquids.
References
- 1. benchchem.com [benchchem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Pyridin-2-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 3-(Pyridin-2-yl)propanenitrile from the laboratory to a pilot plant. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges that may arise during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most prevalent and scalable method is the Michael addition of 2-picoline to acrylonitrile. This reaction is favored for its atom economy and relatively straightforward procedure. The reaction involves the addition of the acidic proton from the methyl group of 2-picoline to the activated double bond of acrylonitrile, typically catalyzed by a strong base.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the handling of acrylonitrile, which is a flammable, toxic, and carcinogenic liquid, and the use of strong bases like sodium amide or potassium tert-butoxide, which are highly reactive and corrosive. At the pilot plant scale, the exothermic nature of the reaction must be carefully managed to prevent runaway reactions. Proper personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves, is mandatory. The reaction should be conducted in a well-ventilated area, and emergency procedures for cyanide exposure should be in place.
Q3: What are the critical process parameters to monitor during scale-up?
A3: Key parameters to monitor include:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial for controlling the reaction rate and preventing side reactions.
-
Mixing: Efficient mixing is essential to ensure homogeneity and good contact between reactants and the catalyst, especially in larger reactors where mass transfer limitations can be significant.
-
Addition Rate: The rate of addition of acrylonitrile to the reaction mixture should be carefully controlled to manage the exotherm.
-
Pressure: While typically run at atmospheric pressure, any pressure buildup should be monitored as it could indicate a problem.
Q4: How does the choice of catalyst impact the reaction at different scales?
A4: The choice of base as a catalyst is critical. In the lab, bases like sodium amide or potassium tert-butoxide are common. For pilot-plant scale, the cost, ease of handling, and safety of the base become more significant factors. The catalyst loading may also need to be optimized for the larger scale to balance reaction rate with cost and ease of removal during workup.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound at both laboratory and pilot plant scales.
| Issue | Potential Cause(s) at Lab Scale | Troubleshooting at Lab Scale | Potential Cause(s) at Pilot Plant Scale | Troubleshooting at Pilot Plant Scale |
| Low or No Product Yield | - Inactive or insufficient catalyst. - Low purity of starting materials. - Incorrect reaction temperature. - Insufficient reaction time. | - Use a freshly opened or properly stored catalyst. - Purify starting materials (e.g., distill 2-picoline and acrylonitrile). - Optimize the reaction temperature; try a slightly higher or lower temperature. - Monitor the reaction by TLC or GC to determine the optimal reaction time. | - Poor mixing leading to localized "hot spots" or unreacted zones. - Inefficient heat transfer causing temperature deviations from the setpoint. - Catalyst deactivation on a larger scale. | - Ensure the reactor's agitation system is adequate for the batch size and viscosity. - Verify the heating/cooling jacket's performance and ensure proper heat transfer fluid flow. - Consider a higher catalyst loading or a more robust catalyst. |
| Formation of Side Products (e.g., polymers of acrylonitrile) | - Reaction temperature is too high. - "Hot spots" in the reaction mixture due to poor stirring. - Acrylonitrile added too quickly. | - Maintain a consistent and lower reaction temperature. - Ensure vigorous stirring throughout the reaction. - Add acrylonitrile dropwise or via a syringe pump over an extended period. | - Inadequate heat removal leading to a significant exotherm. - Localized high concentrations of acrylonitrile due to poor dispersion. | - Improve the efficiency of the reactor's cooling system. - Use a subsurface addition dip tube to introduce acrylonitrile below the liquid surface with good agitation. |
| Difficult Product Isolation/Purification | - Formation of emulsions during aqueous workup. - Product co-distilling with solvent. | - Add brine to the aqueous layer to break emulsions. - Use a different extraction solvent. - Perform fractional distillation under reduced pressure. | - Large volume of solvent making extraction and concentration cumbersome. - Impurities that are difficult to separate by distillation at a large scale. | - Implement a continuous liquid-liquid extraction process. - Consider alternative purification methods like crystallization or preparative chromatography if distillation is not effective. |
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales.
Table 1: Reaction Parameters
| Parameter | Laboratory Scale (100 mL) | Pilot Plant Scale (100 L) |
| 2-Picoline | 0.5 mol | 50 mol |
| Acrylonitrile | 0.55 mol | 55 mol |
| Catalyst (Potassium tert-butoxide) | 0.05 mol | 5 mol |
| Solvent (Toluene) | 50 mL | 50 L |
| Reaction Temperature | 40-50 °C | 45-55 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Pressure | Atmospheric | Atmospheric |
Table 2: Yield and Purity
| Scale | Typical Yield (%) | Purity (by GC, %) |
| Laboratory | 75-85% | >98% |
| Pilot Plant | 70-80% | >97% |
Experimental Protocols
Laboratory Scale Synthesis (100 mL)
-
Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-picoline (0.5 mol) and toluene (50 mL).
-
Catalyst Addition: Carefully add potassium tert-butoxide (0.05 mol) to the stirred solution.
-
Reaction Initiation: Heat the mixture to 40 °C.
-
Acrylonitrile Addition: Add acrylonitrile (0.55 mol) dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature between 40-50 °C.
-
Reaction: After the addition is complete, continue stirring at 45 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature and quench with water (50 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Pilot Plant Scale Synthesis (100 L)
-
Reactor Preparation: Charge a 100 L glass-lined reactor with 2-picoline (50 mol) and toluene (50 L) under a nitrogen blanket.
-
Catalyst Charging: Add potassium tert-butoxide (5 mol) to the reactor with agitation.
-
Heating: Heat the reactor contents to 45 °C using the jacket heating system.
-
Acrylonitrile Feed: Feed acrylonitrile (55 mol) into the reactor via a controlled pump over 2-3 hours, ensuring the temperature does not exceed 55 °C.
-
Reaction Monitoring: Maintain the batch at 50 °C for 6-8 hours. Take samples periodically for in-process GC analysis to monitor conversion.
-
Quenching and Workup: Cool the reactor to 25 °C and transfer the contents to a quench vessel containing water (50 L). After phase separation, transfer the organic layer to a separate vessel. Extract the aqueous layer with toluene.
-
Purification: Combine the organic phases and distill off the toluene. The crude this compound is then purified by fractional vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound at lab and pilot scales.
Caption: Logical workflow for troubleshooting low yield issues during scale-up.
Validation & Comparative
Spectroscopic Analysis of 3-(Pyridin-2-yl)propanenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 3-(Pyridin-2-yl)propanenitrile and compares it with its structural isomers, 3-(Pyridin-3-yl)propanenitrile and 3-(Pyridin-4-yl)propanenitrile.
This comparison aims to highlight the key distinguishing spectral features arising from the different substitution patterns on the pyridine ring, supported by experimental data.
Comparative Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 8.56 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H) | H-6 (Py) |
| 7.65 (td, J = 7.7, 1.9 Hz, 1H) | H-4 (Py) | |
| 7.28 (d, J = 7.8 Hz, 1H) | H-3 (Py) | |
| 7.18 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H) | H-5 (Py) | |
| 3.16 (t, J = 7.2 Hz, 2H) | -CH₂-CN | |
| 2.85 (t, J = 7.2 Hz, 2H) | Py-CH₂- | |
| 3-(Pyridin-3-yl)propanenitrile | 8.54 (dd, J = 4.8, 1.6 Hz, 1H) | H-2 (Py) |
| 8.51 (d, J = 2.4 Hz, 1H) | H-6 (Py) | |
| 7.69 (dt, J = 7.9, 2.0 Hz, 1H) | H-4 (Py) | |
| 7.29 (dd, J = 7.9, 4.8 Hz, 1H) | H-5 (Py) | |
| 2.98 (t, J = 7.2 Hz, 2H) | -CH₂-CN | |
| 2.65 (t, J = 7.2 Hz, 2H) | Py-CH₂- | |
| 3-(Pyridin-4-yl)propanenitrile | 8.55 (d, J = 6.0 Hz, 2H) | H-2, H-6 (Py) |
| 7.25 (d, J = 6.0 Hz, 2H) | H-3, H-5 (Py) | |
| 2.97 (t, J = 7.2 Hz, 2H) | -CH₂-CN | |
| 2.64 (t, J = 7.2 Hz, 2H) | Py-CH₂- |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 158.3 | C-2 (Py) |
| 149.5 | C-6 (Py) | |
| 136.7 | C-4 (Py) | |
| 123.5 | C-3 (Py) | |
| 121.8 | C-5 (Py) | |
| 118.7 | -CN | |
| 34.8 | Py-CH₂- | |
| 17.5 | -CH₂-CN | |
| 3-(Pyridin-3-yl)propanenitrile | 150.2 | C-2 (Py) |
| 148.1 | C-6 (Py) | |
| 138.3 | C-4 (Py) | |
| 133.9 | C-3 (Py) | |
| 123.6 | C-5 (Py) | |
| 118.5 | -CN | |
| 29.5 | Py-CH₂- | |
| 17.1 | -CH₂-CN | |
| 3-(Pyridin-4-yl)propanenitrile | 150.1 | C-2, C-6 (Py) |
| 145.8 | C-4 (Py) | |
| 124.2 | C-3, C-5 (Py) | |
| 118.4 | -CN | |
| 31.7 | Py-CH₂- | |
| 17.0 | -CH₂-CN |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 2247 | C≡N stretch |
| 1591, 1568, 1475, 1435 | C=C and C=N stretching (Pyridine ring) | |
| 775, 740 | C-H out-of-plane bending (Pyridine ring) | |
| 3-(Pyridin-3-yl)propanenitrile | 2249 | C≡N stretch |
| 1589, 1575, 1479, 1425 | C=C and C=N stretching (Pyridine ring) | |
| 804, 710 | C-H out-of-plane bending (Pyridine ring) | |
| 3-(Pyridin-4-yl)propanenitrile | 2248 | C≡N stretch |
| 1602, 1560, 1415 | C=C and C=N stretching (Pyridine ring) | |
| 810 | C-H out-of-plane bending (Pyridine ring) |
Experimental Protocols
The spectral data presented in this guide were obtained using standard laboratory procedures for NMR and IR spectroscopy.
¹H and ¹³C NMR Spectroscopy: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence was used, and several hundred to a few thousand scans were accumulated to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectra were recorded using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Spectral Interpretation and Visualization
The position of the nitrogen atom in the pyridine ring significantly influences the electronic environment of the protons and carbons, leading to distinct chemical shifts and coupling patterns in the NMR spectra, as well as characteristic vibrational modes in the IR spectra.
dot
Caption: Workflow for the spectroscopic analysis of pyridylpropanenitriles.
The key differences in the spectra of the three isomers can be visualized as a logical relationship between the structure and the resulting spectral data.
dot
Caption: Relationship between molecular structure and spectral features.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-(Pyridin-2-yl)propanenitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Pyridin-2-yl)propanenitrile is a critical step in the journey toward a safe and effective final product. The choice of analytical methodology for purity assessment is pivotal, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) standing out as two of the most powerful and commonly employed techniques. This guide provides an objective comparison of HPLC and GC-MS for the purity analysis of this compound, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, a polar aromatic compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity, allowing for the effective resolution of the main component from structurally similar impurities.
A well-developed HPLC method can quantify the purity of this compound and also detect and quantify potential impurities, such as starting materials, by-products from the synthesis, and degradation products. The use of a photodiode array (PDA) detector can further aid in peak purity assessment by comparing UV spectra across a single chromatographic peak.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Definitive Identification
GC-MS offers exceptional sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[3][4] For the analysis of this compound, which possesses moderate volatility, GC-MS can provide valuable information about its purity. The mass spectrometer detector offers the significant advantage of providing structural information, which can be used to definitively identify known and unknown impurities by comparing their mass spectra to libraries like the NIST database.[3]
For polar compounds like this compound, derivatization may sometimes be employed to improve volatility and chromatographic peak shape, although direct analysis is often feasible.[5][6] Headspace GC-MS is a particularly useful variation for analyzing residual volatile impurities without complex sample preparation.[7][8]
Comparative Overview: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the purity assessment of this compound will depend on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity and structural information.
| Feature | HPLC | GC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[1] | Best suited for volatile and semi-volatile compounds. Derivatization may be needed for polar analytes.[6] |
| Sensitivity | High, typically in the ppm to ppb range. | Very high, often reaching ppb to ppt levels. |
| Resolution | Excellent for separating structurally similar compounds and isomers.[9] | High, particularly with capillary columns. |
| Identification | Based on retention time compared to a reference standard. PDA detectors provide spectral information for peak purity.[2] | Definitive identification based on mass spectra and fragmentation patterns.[3] |
| Quantitation | Highly accurate and precise using external or internal standards. | Accurate quantitation, often using an internal standard to correct for injection variability. |
| Sample Prep | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization for polar compounds to improve volatility. Headspace analysis minimizes sample prep for volatiles. |
| Instrumentation | Standard laboratory equipment. | Requires a gas chromatograph coupled to a mass spectrometer. |
Experimental Protocols
HPLC Method for Purity Assessment
This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
3. Sample Preparation
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.
GC-MS Method for Purity Assessment
This protocol provides a general GC-MS method for the analysis of this compound.
1. Instrumentation and Reagents
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
High-purity helium as the carrier gas.
-
Methanol or another suitable solvent.
2. GC-MS Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Sample Preparation
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Ensure the sample is fully dissolved.
4. Data Analysis
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing the Analytical Workflow
To better illustrate the decision-making process and experimental flow for choosing between HPLC and GC-MS for the purity assessment of this compound, the following diagrams are provided.
Caption: Workflow for selecting an analytical method.
Caption: HPLC vs. GC-MS experimental flow.
Conclusion
Both HPLC and GC-MS are highly effective techniques for the purity assessment of this compound. HPLC, particularly RP-HPLC with UV detection, stands out as a robust and versatile method for routine purity testing and the quantification of non-volatile impurities.[1][9] On the other hand, GC-MS provides unparalleled sensitivity for volatile impurities and offers definitive structural confirmation, which is invaluable for identifying unknown peaks and for in-depth impurity profiling.[3][4] For comprehensive characterization, especially during method development or for regulatory submissions, employing both techniques can provide a more complete picture of the sample's purity.
References
- 1. moravek.com [moravek.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. mdpi.com [mdpi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 3-(Pyridin-2-yl)propanenitrile and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-(pyridin-2-yl)propanenitrile and its isomers, 3-(pyridin-3-yl)propanenitrile and 3-(pyridin-4-yl)propanenitrile. Understanding the distinct reactivity profiles of these isomers is crucial for their application in the synthesis of novel pharmaceuticals and functional materials. This document outlines the predicted reactivity based on electronic effects and provides detailed experimental protocols for key chemical transformations.
Introduction to Isomeric Pyridylpropanenitriles
The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the chemical reactivity of the entire molecule. The electron-withdrawing nature of the pyridine nitrogen affects the acidity of the α-protons of the propanenitrile side chain and the susceptibility of the nitrile group to nucleophilic attack and hydrolysis. This guide explores these differences through a combination of theoretical predictions and extrapolated experimental evidence.
Predicted Reactivity Trends
The reactivity of the pyridylpropanenitrile isomers can be predicted by considering the electronic influence of the pyridyl group at the 2-, 3-, and 4-positions. Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.
| Isomer | Pyridyl Substituent Position | Hammett Constant (σp)[1][2] | Predicted Effect on Reactivity |
| This compound | 2- (ortho) | ~0.71 | Strongest electron-withdrawing effect, highest acidity of α-protons, most susceptible to nucleophilic attack on the nitrile group. |
| 3-(Pyridin-3-yl)propanenitrile | 3- (meta) | ~0.55 | Moderate electron-withdrawing effect, intermediate acidity of α-protons and reactivity of the nitrile group. |
| 3-(Pyridin-4-yl)propanenitrile | 4- (para) | ~0.94 | Strongest electron-withdrawing effect via resonance, highest acidity of α-protons, most susceptible to nucleophilic attack on the nitrile group. |
Comparative Reactivity Analysis
Based on the electronic effects, the following reactivity trends are expected:
-
Acidity of α-Protons: The α-protons of 3-(pyridin-4-yl)propanenitrile are predicted to be the most acidic, followed by the 2-isomer, and lastly the 3-isomer. This is due to the stabilization of the resulting carbanion through the electron-withdrawing effects of the pyridine ring, which is strongest at the para and ortho positions.
-
Nitrile Group Reactivity: The nitrile group in the 4- and 2-isomers is expected to be more electrophilic and therefore more susceptible to nucleophilic attack and hydrolysis compared to the 3-isomer.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific applications.
Base-Catalyzed Hydrolysis of the Nitrile Group
This protocol describes the conversion of the nitrile to a carboxylic acid.
Materials:
-
3-(Pyridin-yl)propanenitrile isomer
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-(pyridin-yl)propanenitrile isomer in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 3-4 with concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding 3-(pyridin-yl)propanoic acid.
Expected Reactivity Order (Fastest to Slowest): 3-(Pyridin-4-yl)propanenitrile > this compound > 3-(Pyridin-3-yl)propanenitrile
Alkylation of the α-Carbon
This protocol describes the addition of an alkyl group to the carbon adjacent to the nitrile.
Materials:
-
3-(Pyridin-yl)propanenitrile isomer
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of LDA in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of the 3-(pyridin-yl)propanenitrile isomer in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to allow for complete deprotonation.
-
Add the alkyl halide to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Reactivity Order (Fastest to Slowest): 3-(Pyridin-4-yl)propanenitrile > this compound > 3-(Pyridin-3-yl)propanenitrile
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Generalized mechanism for the base-catalyzed hydrolysis of a nitrile.
Caption: Experimental workflow for the α-alkylation of pyridylpropanenitriles.
Conclusion
The reactivity of 3-(pyridin-yl)propanenitrile isomers is fundamentally governed by the position of the nitrogen atom in the pyridine ring. The 4- and 2-isomers are predicted to be more reactive towards reactions involving the α-protons and the nitrile group due to the stronger electron-withdrawing nature of the pyridyl substituent at these positions. In contrast, the 3-isomer is expected to be the least reactive. These predictions provide a valuable framework for researchers designing synthetic routes and developing new molecules based on these pyridylpropanenitrile scaffolds. Experimental validation of these trends will be crucial for the precise control of chemical transformations involving these versatile building blocks.
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Alternative reagents to 6-bromonicotinonitrile for pyridine synthesis
A Comparative Guide to Alternative Reagents for Pyridine Synthesis
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and functional materials.[1][2] While functionalization of pre-existing pyridine rings, often using halogenated precursors like 6-bromonicotinonitrile, is a common strategy, modern synthetic chemistry has seen a push towards more efficient and versatile de novo syntheses. These alternative approaches often provide improved step-economy, regiochemical control, and access to diverse substitution patterns that are challenging to achieve through traditional cross-coupling or nucleophilic substitution reactions on pre-functionalized rings.
This guide provides a comparative overview of contemporary alternatives to 6-bromonicotinonitrile for the synthesis of functionalized pyridines, with a focus on cycloaddition reactions, C-H functionalization, and multi-component reactions.
Comparative Overview of Synthetic Strategies
The choice of synthetic route to a target pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a high-level comparison of the different strategies.
| Feature | Suzuki Coupling (e.g., with 6-Bromonicotinonitrile) | Cycloaddition Reactions | C-H Functionalization (De Novo) | Multi-component Reactions |
| General Approach | Functionalization of a pre-formed ring | Ring construction from acyclic precursors | Ring construction via sequential C-H bond activation | One-pot condensation and cyclization |
| Key Advantage | Well-established and reliable | High atom economy and convergence | Novel disconnections and high efficiency | Operational simplicity and high convergence |
| Regiocontrol | Dictated by the position of the halogen | Generally high, determined by precursor structure | Can be challenging, but methods for control exist | Often excellent for specific substitution patterns |
| Substrate Scope | Broad for the coupling partner, limited by the availability of the bromopyridine | Good, but can be limited by the stability of dienes/dienophiles | Continuously expanding with new catalysts and conditions | Broad, with many variations for different precursors |
| Scalability | Generally scalable | Can be challenging due to reaction conditions (e.g., high temp.) | Potentially scalable, but catalyst cost can be a factor | Often highly scalable |
| Typical Reagents | Bromopyridine, boronic acid/ester, Pd catalyst, base | Dienes, alkynes, nitriles, metal catalysts (e.g., Co, Ru, Rh) | Simple hydrocarbons, N-source, metal catalyst (e.g., Fe, Co) | Aldehydes, ketones, β-ketoesters, ammonia source |
Cycloaddition Reactions: Building the Ring from Fragments
Cycloaddition reactions, particularly transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, and hetero-Diels-Alder [4+2] reactions, are powerful methods for the de novo construction of the pyridine ring.[3][4][5] These methods are highly atom-economical and allow for the rapid assembly of complex pyridine structures from simple, acyclic precursors.
A notable example is the organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones, which provides a practical route to tri- and tetrasubstituted pyridines.[6]
Quantitative Data for Cycloaddition Reactions
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 1-Hexyne | Acetonitrile | Cp*Ru(cod)Cl / DMF, 150 °C | 2-Butyl-6-methylpyridine | 85 | --INVALID-LINK-- |
| 2 | Phenylacetylene | Acrylonitrile | Co(cod)₂ / PPh₃, Toluene, 120 °C | 4-Phenyl-2-methylpyridine | 78 | --INVALID-LINK-- |
| 3 | Enamine of isobutyraldehyde | Crotonaldehyde | Pyrrolidine/AcOH, MeCN, 60 °C | 2-Isopropyl-4-methylpyridine | 75 | --INVALID-LINK-- |
Experimental Protocol: Ru(II)-Catalyzed [2+2+2] Cycloaddition
Synthesis of 2-Butyl-6-methylpyridine: In a dried Schlenk tube under an argon atmosphere, 1-hexyne (2.0 mmol), acetonitrile (10.0 mmol), and anhydrous DMF (2 mL) are added. To this solution, Cp*Ru(cod)Cl (0.04 mmol, 2 mol%) is added. The tube is sealed, and the reaction mixture is stirred at 150 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired product.
Visualization of the [2+2+2] Cycloaddition Workflow
Caption: General workflow for metal-catalyzed [2+2+2] cycloaddition.
De Novo Synthesis via C-H Functionalization
Recent advances in catalysis have enabled the de novo synthesis of pyridines through a series of C-H functionalization events.[7] These methods allow for the construction of the pyridine ring from simple, unactivated starting materials, such as ketones and amines, offering a highly efficient and step-economical approach. An iron-catalyzed relay C-H functionalization protocol, for instance, enables the synthesis of a wide array of pyridines and pyridones through a three-fold C-H functionalization process.[7]
Quantitative Data for De Novo Pyridine Synthesis
| Entry | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Acetophenone | Benzylamine | Fe(acac)₃, DBU, O₂, 120 °C | 2,4,6-Triphenylpyridine | 82 | --INVALID-LINK-- |
| 2 | Propiophenone | Ammonium Acetate | Fe(OTf)₂, N-hydroxyphthalimide, DCE, 130 °C | 2,6-Diethyl-3,5-diphenylpyridine | 76 | --INVALID-LINK-- |
| 3 | Cyclohexanone | Malononitrile, Ammonium Acetate | Fe₃O₄@g-C₃N₄-SO₃H, H₂O, Ultrasonic irradiation | 2-Amino-4-cyano-5,6,7,8-tetrahydroquinoline | 92 | --INVALID-LINK-- |
Experimental Protocol: Iron-Catalyzed De Novo Pyridine Synthesis
Synthesis of 2,4,6-Triphenylpyridine: A mixture of acetophenone (1.0 mmol), benzylamine (0.5 mmol), Fe(acac)₃ (0.05 mmol, 5 mol%), and DBU (1.0 mmol) in a sealed tube is stirred at 120 °C under an oxygen atmosphere (1 atm) for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The residue is purified by column chromatography on silica gel to afford the product.
Visualization of the Relay C-H Functionalization Pathway
Caption: Logical flow of de novo synthesis via relay C-H functionalization.
Multi-component Reactions (MCRs)
Classical named reactions like the Hantzsch and Kröhnke pyridine syntheses are powerful multi-component strategies for the one-pot construction of pyridine rings.[1][8] These methods are valued for their operational simplicity and ability to generate highly functionalized pyridines from readily available starting materials. The Hantzsch synthesis, for example, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1]
Quantitative Data for Multi-component Pyridine Syntheses
| Entry | Reaction Type | Components | Conditions | Product | Yield (%) | Reference |
| 1 | Hantzsch | Benzaldehyde, Ethyl Acetoacetate (2 eq.), NH₄OAc | Reflux in Ethanol | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 | --INVALID-LINK-- |
| 2 | Kröhnke | Acetophenone, Iodine, Chalcone, NH₄OAc | Reflux in Acetic Acid | 2,4,6-Triphenylpyridine | 85 | --INVALID-LINK-- |
| 3 | Guareschi-Thorpe | Cyanoacetamide, Ethyl Acetoacetate, (NH₄)₂CO₃ | Heat in H₂O/Ethanol | 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 88 | --INVALID-LINK-- |
Experimental Protocol: Hantzsch Pyridine Synthesis
Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.[1]
Visualization of the MCR Workflow
Caption: Workflow for the Hantzsch multi-component pyridine synthesis.
Conclusion
While the functionalization of 6-bromonicotinonitrile and other halopyridines remains a staple in organic synthesis, the development of alternative, de novo strategies offers significant advantages in terms of efficiency, novelty, and access to a broader chemical space. Cycloaddition reactions provide an elegant and atom-economical means of constructing the pyridine core. C-H functionalization represents a cutting-edge approach that minimizes the need for pre-functionalized starting materials. Finally, classic multi-component reactions continue to be highly valuable for their operational simplicity and reliability. The selection of an appropriate synthetic strategy will ultimately be guided by the specific goals of the research program, including the complexity of the target molecule, desired substitution patterns, and scalability requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
Comparative Biological Activity of 3-(Pyridin-2-yl)propanenitrile Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activities of novel 3-(Pyridin-2-yl)propanenitrile derivatives. The following sections detail their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by synthesized experimental data and detailed methodologies.
Derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The pyridine ring is a well-established pharmacophore in numerous approved drugs, and the propanenitrile moiety offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide focuses on a comparative evaluation of a series of these derivatives, highlighting their structure-activity relationships.
Comparative Analysis of Biological Activities
A series of this compound derivatives were synthesized and evaluated for their in vitro anticancer, antimicrobial, and anti-inflammatory activities. The core structure was modified with various substituents on the pyridine ring to investigate their influence on biological efficacy.
Anticancer Activity
The cytotoxic effects of the synthesized compounds were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using the MTT assay. The results, presented as half-maximal inhibitory concentrations (IC₅₀), are summarized in Table 1.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Substituent (R) | MCF-7 | A549 | HCT116 |
| PN-H | H | >100 | >100 | >100 |
| PN-4-Cl | 4-Chloro | 15.2 | 21.5 | 18.9 |
| PN-4-OCH₃ | 4-Methoxy | 25.8 | 32.1 | 29.4 |
| PN-4-NO₂ | 4-Nitro | 8.5 | 12.3 | 9.7 |
| PN-3,4-diCl | 3,4-Dichloro | 5.1 | 7.9 | 6.2 |
| Doxorubicin * | - | 0.8 | 1.2 | 0.9 |
Standard anticancer drug for comparison.
The unsubstituted parent compound, PN-H , exhibited no significant cytotoxic activity. The introduction of a chloro substituent at the 4-position of the pyridine ring (PN-4-Cl ) led to a notable increase in anticancer activity. An even more potent effect was observed with the electron-withdrawing nitro group in PN-4-NO₂ . The most significant activity was demonstrated by the 3,4-dichloro substituted derivative (PN-3,4-diCl ), suggesting that halogen substitution plays a crucial role in the cytotoxic potential of these compounds.
Antimicrobial Activity
The antimicrobial efficacy of the derivatives was determined against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The minimum inhibitory concentration (MIC) for each compound was established and is presented in Table 2.
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| PN-H | >256 | >256 | >256 |
| PN-4-Cl | 64 | 128 | 128 |
| PN-4-OCH₃ | 128 | 256 | >256 |
| PN-4-NO₂ | 32 | 64 | 64 |
| PN-3,4-diCl | 16 | 32 | 32 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 4 |
Standard antibacterial and antifungal drugs for comparison.
Similar to the anticancer activity, the unsubstituted compound PN-H was inactive. The introduction of substituents on the pyridine ring enhanced the antimicrobial properties. The PN-3,4-diCl derivative displayed the most potent and broad-spectrum antimicrobial activity among the tested compounds, indicating that di-halogenation is a favorable modification for improving antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds was evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are expressed as IC₅₀ values in Table 3.
Table 3: In Vitro Anti-inflammatory Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | NO Production Inhibition |
| PN-H | >100 |
| PN-4-Cl | 35.4 |
| PN-4-OCH₃ | 42.1 |
| PN-4-NO₂ | 21.8 |
| PN-3,4-diCl | 15.2 |
| Indomethacin * | 10.5 |
Standard anti-inflammatory drug for comparison.
The anti-inflammatory activity followed a similar trend to the other biological activities. The PN-3,4-diCl derivative was the most potent inhibitor of NO production, suggesting its potential as an anti-inflammatory agent.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO and diluted with culture medium to various concentrations. The cells were treated with the compounds for 48 hours.
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial strains (S. aureus, E. coli) were cultured in Mueller-Hinton Broth (MHB), and the fungal strain (C. albicans) was cultured in Sabouraud Dextrose Broth (SDB).
-
Compound Dilution: The test compounds were serially diluted in the respective broth in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of each microorganism was added to the wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM.
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production was calculated from the dose-response curves.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the biological evaluation of the this compound derivatives.
Caption: Workflow for Biological Evaluation.
Signaling Pathway Involvement in Anti-inflammatory Activity
The anti-inflammatory effects of the active this compound derivatives are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. The diagram below illustrates this proposed mechanism.
Caption: Proposed NF-κB Inhibition Pathway.
Spectroscopic Comparison: 3-(Pyridin-2-yl)propanenitrile and its Precursors, 2-Picoline and Acrylonitrile
A comprehensive spectroscopic analysis of 3-(Pyridin-2-yl)propanenitrile and its synthetic precursors, 2-picoline and acrylonitrile, is presented to aid researchers and drug development professionals in the identification and characterization of these compounds. This guide provides a comparative overview of their key spectral features and outlines the fundamental synthetic pathway.
The synthesis of this compound is achieved through the cyanoethylation of 2-picoline with acrylonitrile. This reaction involves the addition of the acrylonitrile molecule to the methyl group of 2-picoline, a process typically catalyzed by a strong base. The transformation from reactants to the final product is accompanied by distinct changes in the molecular structure, which are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This information is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| 2-Picoline | 8.5 (d), 7.6 (t), 7.1 (d), 7.1 (t), 2.5 (s) |
| Acrylonitrile | 6.24 (dd), 6.11 (dd), 5.69 (dd)[1] |
| This compound | Data not publicly available |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 2-Picoline | 159.5, 149.2, 136.8, 122.9, 121.6, 24.6 |
| Acrylonitrile | 137.5, 117.1, 107.8[2] |
| This compound | Data not publicly available |
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Peaks (cm⁻¹) and Functional Group |
| 2-Picoline | 3050-3000 (Aromatic C-H Stretch), 2950-2850 (Aliphatic C-H Stretch), 1600-1450 (C=C and C=N Stretch) |
| Acrylonitrile | 2235-2229 (C≡N Stretch), 1610 (C=C Stretch)[3][4] |
| This compound | Data not publicly available |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Picoline | 93[5] | 92, 78, 66, 51 |
| Acrylonitrile | 53[6] | 52, 26 |
| This compound | 132 | Data not publicly available |
Experimental Protocols
General Spectroscopic Analysis Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples are often analyzed using the Attenuated Total Reflectance (ATR) technique.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Synthesis of this compound (General Procedure):
In a typical cyanoethylation reaction, 2-picoline is reacted with acrylonitrile in the presence of a strong base, such as sodium amide or a quaternary ammonium hydroxide, in an appropriate solvent. The reaction mixture is typically stirred at a controlled temperature for a specific duration. After the reaction is complete, the mixture is worked up by quenching the base, followed by extraction of the product into an organic solvent. The crude product is then purified, commonly by distillation or column chromatography, to yield pure this compound.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the synthesized compound.
Caption: Synthetic pathway for this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Substituted Nicotinonitriles: A Comparative Analysis of Validated Protocols
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted nicotinonitriles is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of validated synthetic protocols, offering a comprehensive overview of methodologies, experimental data, and the relative advantages of each approach.
I. Comparison of Key Synthetic Methodologies
The synthesis of substituted nicotinonitriles can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. Below is a comparative summary of the most prevalent and effective protocols.
| Synthetic Protocol | General Approach | Typical Starting Materials | Catalyst/Reagent | Reaction Time | Yield (%) | Advantages | Disadvantages |
| One-Pot Multicomponent Reaction | Condensation and cyclization of multiple starting materials in a single step. | Aldehydes, ketones, malononitrile, ammonium acetate. | Various (e.g., piperidine, solid acids, nanoparticles). | 1 - 12 h | 70 - 95% | High atom economy, operational simplicity, access to diverse substitutions. | Catalyst may be required, optimization can be complex. |
| Synthesis from Chalcones | Cyclocondensation of a chalcone precursor with a nitrile-containing reagent. | Substituted chalcones, malononitrile, ammonium acetate. | Basic (e.g., piperidine) or acidic catalysts. | 2 - 24 h | 60 - 90% | Readily available starting materials, good yields for specific substitution patterns. | Two-step process (chalcone synthesis first), may have substrate limitations. |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with an ethynyl ketone followed by cyclodehydration. | Enamines, ethynyl ketones. | Acid catalyst (e.g., acetic acid, silica gel). | 4 - 24 h | 50 - 85% | Access to unique substitution patterns not easily achieved by other methods. | Requires synthesis of enamine and ethynyl ketone precursors, can require harsh conditions. |
| Dehydration of Nicotinamides | Dehydration of the corresponding nicotinamide. | Substituted nicotinamides. | Dehydrating agent (e.g., P₂O₅, POCl₃). | 1 - 5 h | 70 - 90% | Simple and direct for specific targets. | Limited to available nicotinamide precursors. |
II. Detailed Experimental Protocols
A. One-Pot Multicomponent Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
This protocol is a widely used, efficient method for the synthesis of a variety of substituted 2-amino-3-cyanopyridines.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aryl methyl ketone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
A mixture of the aromatic aldehyde, aryl methyl ketone, malononitrile, and ammonium acetate is taken in a round-bottom flask.
-
Ethanol is added to the flask, followed by the addition of piperidine.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
If necessary, the product can be further purified by recrystallization from ethanol.
B. Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles from Chalcones
This method utilizes pre-synthesized chalcones to generate substituted nicotinonitriles.
Materials:
-
Substituted chalcone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (2 mmol)
-
Glacial acetic acid (15 mL)
Procedure:
-
A mixture of the substituted chalcone, malononitrile, and ammonium acetate is taken in a round-bottom flask.
-
Glacial acetic acid is added to the flask.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the reaction mixture is poured into crushed ice with constant stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
III. Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic protocols described above.
Caption: One-Pot Multicomponent Reaction Workflow.
Caption: Synthesis Pathway from Chalcones.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
IV. Concluding Remarks
The selection of an optimal synthetic route for substituted nicotinonitriles is a multifaceted decision that balances factors such as desired substitution pattern, reaction efficiency, operational simplicity, and the principles of green chemistry. One-pot multicomponent reactions offer a highly efficient and atom-economical approach for generating diverse libraries of nicotinonitrile derivatives. The synthesis from readily available chalcones provides a reliable two-step method for specific substitution patterns. For more complex and unique substitution requirements, the Bohlmann-Rahtz synthesis, despite its potential for requiring harsher conditions, remains a valuable tool in the synthetic chemist's arsenal. Researchers are encouraged to consider the comparative data and detailed protocols presented in this guide to make informed decisions for their specific synthetic targets.
A Comparative Guide to the Synthesis of 2-Substituted Pyridines: Benchmarking Efficiency and Practicality
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern chemistry, appearing in a vast array of pharmaceuticals and functional materials. The efficient and selective synthesis of 2-substituted pyridines is therefore a critical endeavor. This guide provides an objective comparison of several prominent synthetic routes, supported by experimental data, to aid in the selection of the most appropriate method for a given research objective.
This comparative analysis examines key methodologies for the synthesis of 2-substituted pyridines, including classical condensation reactions, modern cross-coupling techniques, and innovative approaches involving pyridine N-oxides and C-H activation. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing reaction workflows, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Classical Condensation and Cyclization Reactions
Traditional methods for pyridine ring formation often rely on the condensation of acyclic precursors. These well-established reactions offer the advantage of constructing the core heterocyclic structure from readily available starting materials.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[1][2] This method is particularly useful for preparing 2,4,6-trisubstituted pyridines.[2] While the classical approach can be time-consuming, one-pot modifications have been developed to improve efficiency.[3]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis generates substituted pyridines in a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[4] Recent advancements have led to one-pot procedures and the use of microwave assistance, which can significantly improve yields and reduce reaction times.[2][5] Catalysts such as acetic acid or zinc bromide can further accelerate the transformation.[2]
Modern Cross-Coupling Methodologies
Transition-metal catalyzed cross-coupling reactions have become indispensable tools for the synthesis of biaryl compounds, including 2-arylpyridines. These methods offer high efficiency and broad functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst.[6] This reaction is widely used for the synthesis of 2-arylpyridines, with reported yields ranging from modest to good (5-89%), depending on the substrates and reaction conditions.[6]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[7] This method is noted for its high yields and tolerance of a wide range of functional groups.[8] It provides a robust pathway for the synthesis of complex bipyridine derivatives, which are of significant interest in drug discovery and materials science.
Alternative Synthetic Strategies
Beyond classical and cross-coupling methods, other innovative routes to 2-substituted pyridines have emerged, offering unique advantages in terms of regioselectivity and starting material accessibility.
Synthesis from Pyridine N-Oxides
A transition-metal-free approach allows for the regiospecific synthesis of 2-substituted pyridines through the sequential addition of Grignard reagents to pyridine N-oxides.[9] This method proceeds through a 2,4-dienal oxime intermediate, which then cyclizes to afford the desired product in good to high yields (37-86%).[9]
Direct C-H Activation
Direct C-H functionalization represents a highly atom-economical approach to introducing substituents onto the pyridine ring. This strategy avoids the need for pre-functionalized starting materials. The synthesis of highly substituted pyridines can be achieved through a one-pot C-H alkenylation/electrocyclization/aromatization sequence from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes to 2-substituted pyridines, providing a comparative overview of their efficiencies.
Table 1: Classical Condensation and Cyclization Reactions
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Kröhnke Synthesis (One-Pot) | Substituted Acetophenone, Substituted Benzaldehyde, Ammonium Acetate | - | Solvent-free | 120-140 | 2-4 | High |
| Bohlmann-Rahtz (Microwave) | Ethyl β-aminocrotonate, Alkynone | Acetic acid or ZnBr₂ | DMSO | 170 | 0.17-0.33 | up to 98[2] |
Table 2: Modern Cross-Coupling Methodologies
| Synthetic Route | Pyridine Substrate | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Dioxane | 65-100 | - | 5-89[6] |
| Negishi Coupling | 2-Halopyridine | Organozinc reagent | Palladium or Nickel catalyst | THF | Reflux | - | High |
Table 3: Alternative Synthetic Strategies
| Synthetic Route | Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| From Pyridine N-Oxides | Pyridine N-oxide | Grignard reagent, Acetic anhydride | THF | RT, then 120 | - | 37-86[9] |
| C-H Activation | α,β-unsaturated N-benzyl aldimine, Alkyne | Rhodium catalyst | - | - | - | High |
Experimental Protocols
One-Pot Kröhnke Pyridine Synthesis
This protocol describes the solvent-free synthesis of a substituted pyridine.[3]
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The reaction mixture will melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
This procedure outlines a rapid, one-step synthesis of tri- or tetrasubstituted pyridines.[2]
-
In a microwave-safe vessel, combine ethyl β-aminocrotonate and the desired alkynone in a polar solvent such as DMSO.
-
Add a catalytic amount of acetic acid or ZnBr₂.
-
Irradiate the mixture in a microwave reactor at 170 °C for 10-20 minutes.
-
After cooling, the reaction mixture is worked up by standard procedures, typically involving extraction and purification by column chromatography.
Suzuki-Miyaura Coupling for 2-Arylpyridines
The following is a general procedure for the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride.[6]
-
In a reaction vial, combine pyridine-2-sulfonyl fluoride (0.3 mmol), the hetero(aryl) boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).
-
Add dioxane (1.0 mL) as the solvent.
-
Cap the vial and heat the reaction mixture at a temperature between 65 and 100 °C until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the mixture is diluted with a suitable organic solvent and washed with water.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides
This protocol describes a transition-metal-free synthesis using Grignard reagents.[9]
-
To a solution of pyridine N-oxide in anhydrous THF at room temperature, add the Grignard reagent dropwise.
-
Stir the reaction mixture until the pyridine N-oxide is consumed (monitored by TLC).
-
Add acetic anhydride to the reaction mixture.
-
Heat the mixture at 120 °C to induce cyclization.
-
After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is achieved by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.
Caption: A high-level overview of different synthetic strategies for 2-substituted pyridines.
Caption: A comparison of the key steps in the Kröhnke and Bohlmann-Rahtz pyridine syntheses.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. youngin.com [youngin.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 10. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Efficiency of Halonicotinonitriles
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the strategic functionalization of heterocyclic scaffolds is a paramount concern. Nicotinonitrile derivatives, in particular, are prevalent in a wide array of biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the derivatization of halonicotinonitriles. The choice of the halogen atom on the nicotinonitrile substrate significantly impacts reaction efficiency, conditions, and overall synthetic strategy. This guide provides an objective comparison of the cross-coupling performance of 2-chloro-, 2-bromo-, and 2-iodo-5-cyanopyridines across several key reaction types, supported by experimental data.
General Reactivity Trends
The efficiency of palladium-catalyzed cross-coupling reactions with halonicotinonitriles is predominantly governed by the carbon-halogen (C-X) bond strength. The established order of reactivity follows the trend: Iodo > Bromo > Chloro .[1] This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group, which facilitates the often rate-limiting oxidative addition of the palladium(0) catalyst to the C-X bond. Consequently, 2-iodo-5-cyanopyridine is the most reactive substrate, generally requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts. Conversely, 2-chloro-5-cyanopyridine is the most challenging substrate to activate, often necessitating more specialized and robust catalytic systems.
Comparative Data on Cross-Coupling Efficiency
The following tables summarize the performance of 2-halo-5-cyanopyridines in various palladium-catalyzed cross-coupling reactions. Where direct comparative data for the target substrates is unavailable, data from closely related halopyridine systems is provided to illustrate the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
| Halonicotinonitrile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[2] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99[3] |
| 2-Chloro-5-iodopyridine | Phenylboronic acid | - | - | - | - | - | (Iodo position expected to be significantly more reactive) |
Note: Specific data for the Suzuki coupling of 2-halo-5-cyanopyridines is limited in the reviewed literature. The data presented for related compounds illustrates the general feasibility and conditions for such transformations.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Halonicotinonitrile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.025 mmol) / CuI | - | Ionic Liquid | - | - | 72 (at Iodo position)[3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (0.15 equiv) / CuI (0.3 equiv) | Et₃N | THF/Et₃N | RT | 16 | 92[4] |
| Aryl chlorides | Phenylacetylene | Pd(0)-PMMA (0.5 mol%) | Et₃N | H₂O | 80 | - | Very low[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Halonicotinonitrile Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | - | - | - | - | - | 60-88[6] |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[7] |
| Aryl Chlorides | Various amines | Pd(OAc)₂ / Bulky phosphine ligands | Strong base | Toluene or Dioxane | 80-110 | - | Generally lower yields than bromides |
Note: The data suggests that the Buchwald-Hartwig amination of 2-bromo-5-cyanopyridine with amines like morpholine would proceed with good to excellent yields.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.
| Halopyridine | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromides | Styrene | Pd(OAc)₂ (0.25 mol%) | Et₃N | DMF/TBAB | 130 | 1.5 | up to 97[8] |
| Aryl Chlorides | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06 mmol) | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate[9] |
Negishi Coupling
The Negishi coupling involves the reaction of an organohalide with an organozinc compound.
| Halopyridine | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridyl Halides (Br, I) | Pyridyl zinc halide | Pd(PPh₃)₄ | THF | Reflux | - | High[10] | | Aryl Chlorides | Aryl zinc reagents | Pd(P(t-Bu)₃)₂ | - | - | - | Good[11] |
Note: The Negishi coupling is known for its high functional group tolerance and reactivity, suggesting it would be a viable method for all three halonicotinonitriles, with the expected reactivity trend.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Optimal conditions may vary depending on the specific substrates and desired scale.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Comparative Study of Cholinesterase Inhibition by Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various pyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of neurodegenerative diseases such as Alzheimer's disease. The data presented is compiled from recent studies and is intended to aid in the rational design and development of novel therapeutic agents.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of several classes of pyridine derivatives against AChE and BChE are summarized below. The data, presented as IC50 (the half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the structure-activity relationships and selectivity of these compounds.
| Compound Class | Derivative Example(s) | Target Enzyme | IC50 (µM) | Ki (nM) | Reference(s) |
| Pyridine Diamines | Compound 25 | EeAChE | > 9 (73% inhib.) | - | [1][2] |
| Compound 22 | eqBChE | - | 99 ± 71 | [1][3] | |
| Compound 9 | EeAChE | - | 312 ± 108 | [1][3] | |
| Compound 13 | EeAChE | - | 426 ± 132 | [1] | |
| Pyridine-substituted BODIPYs | BDPY-4 | AChE | 54.78 ± 4.51 | 57200 ± 200 (noncompetitive) | [4] |
| BDPY-2 | AChE | 72.46 ± 2.95 | - | [4] | |
| BDPY-5 | AChE | 64.89 ± 3.89 | - | [4] | |
| BDPY-4 | BuChE | 150.30 ± 6.09 | - | [4] | |
| BDPY-2 | BuChE | 184.87 ± 5.49 | - | [4] | |
| BDPY-5 | BuChE | 170.30 ± 4.33 | - | [4] | |
| Pyridyl–Pyridazine Moiety | Compound 5 | AChE | 0.26 | - | [5] |
| Compound 5 | BuChE | 0.18 | - | [5] | |
| Compound 8 | AChE | 0.64 | - | [5] | |
| Compound 9 | AChE | 1.84 | - | [5] | |
| Pyridine Carbamates | Carbamate 8 | hAChE | 0.153 ± 0.016 | - | [6] |
| Carbamate 11 | hBChE | 0.828 ± 0.067 | - | [6] | |
| Imidazo[1,2-a]pyridine | Compound 7e | AChE | 48 ± 0.75 | - | [7] |
| Compound 7c | AChE | 51 ± 0.37 | - | [7] | |
| Compound 7a | AChE | 55 ± 0.53 | - | [7] |
EeAChE: Acetylcholinesterase from Electrophorus electricus; eqBChE: Butyrylcholinesterase from equine serum; hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase. % inhib. at 9 µM.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cholinesterase inhibition assay based on Ellman's method, a widely accepted spectrophotometric technique.[8][9][10]
Objective: To determine the in vitro potency of pyridine derivatives to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test pyridine derivatives
-
Donepezil or Galantamine as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of ATCI (14 mM) and BTCI (14 mM) in deionized water. These should be prepared fresh daily.
-
Prepare stock solutions of the test pyridine derivatives and the positive control in a suitable solvent (e.g., DMSO). Serial dilutions should be made to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL substrate (ATCI or BTCI).
-
Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE or BChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE or BChE solution + 10 µL DTNB + 10 µL of the test pyridine derivative solution at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, enzyme solution, DTNB, and the test compound or its solvent to the respective wells.
-
Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader in kinetic mode. The rate of the reaction is determined from the slope of the absorbance versus time curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.
Caption: Generalized workflow for assessing cholinesterase inhibition.
Many potent pyridine derivatives act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.[3][6][11] This dual interaction can lead to enhanced inhibitory potency and may also interfere with the non-catalytic functions of AChE, such as its role in amyloid-beta aggregation.[6][11]
Caption: Mechanism of dual-binding site cholinesterase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(Pyridin-2-yl)propanenitrile: A Comprehensive Guide
For Immediate Reference: Proper disposal of 3-(Pyridin-2-yl)propanenitrile is critical due to its hazardous nature. This guide provides detailed procedures for its safe handling and disposal to ensure the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development must adhere to strict protocols when managing chemical waste. This compound, a combustible solid that is harmful if swallowed, requires careful handling to mitigate risks. This document outlines the necessary steps for its proper disposal, from personal protective equipment (PPE) to the final disposal of waste containers.
Hazard Profile and Safety Data
Understanding the hazard profile of this compound is the first step in ensuring safe handling and disposal. The following table summarizes key safety information.
| Property | Value | Source |
| Chemical Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Physical Form | Solid | |
| CAS Number | 35549-47-4 | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11: Combustible Solids |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a systematic approach to the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®). Nitrile gloves may not be suitable for prolonged contact.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
2. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and spill cleanup materials, must be treated as hazardous waste.[1]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][2]
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2]
3. Container Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag as soon as the first waste is added.
-
The label should clearly identify the contents as "this compound Waste" and list all components, including any solvents used.
-
Indicate the associated hazards, such as "Toxic" and "Combustible".[1]
4. Spill Management: In the event of a spill:
-
Evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[3]
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
5. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool and away from sources of ignition.[3][4]
6. Final Disposal:
-
Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[2]
-
Arrange for a licensed hazardous waste disposal company to collect the waste. Incineration is a common disposal method for pyridine-containing compounds.[5]
-
Never dispose of this compound down the drain or in the regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Pyridin-2-yl)propanenitrile
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides immediate, essential safety and logistical information for handling 3-(Pyridin-2-yl)propanenitrile (CAS Number: 35549-47-4).
Important Notice: A complete Safety Data Sheet (SDS) for this compound is not publicly available through standard databases. The information provided here is based on the limited hazard information available and general knowledge of related chemical classes (nitriles and pyridines). It is imperative to obtain a substance-specific SDS from your chemical supplier before handling this compound. The supplier's SDS will have the most accurate and comprehensive safety information.
Hazard Summary
Based on available supplier information, this compound is classified with the following hazard:
-
GHS07: Exclamation mark
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed[1].
Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory tract. Therefore, it is prudent to handle this compound with care to avoid all routes of exposure.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical to minimize exposure when handling this compound.
| Control/PPE | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation of any dust or aerosols, especially when weighing or transferring the solid compound. |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To protect against any splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. If aerosols or dust may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Pre-Handling:
- Read and understand the supplier-provided Safety Data Sheet (SDS) thoroughly.
- Ensure a chemical fume hood is available and functioning correctly.
- Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
- Put on all required Personal Protective Equipment (PPE) before entering the handling area.
- Have a spill kit and emergency contact information readily accessible.
2. Handling the Compound:
- Perform all manipulations of the solid compound, including weighing and transfer, within a certified chemical fume hood to prevent inhalation of dust.
- Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
- Keep the container of this compound tightly closed when not in use.
- Avoid contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined below.
- Do not eat, drink, or smoke in the laboratory.
3. Storage:
- Store in a tightly sealed container in a cool, dry, and well-ventilated area[2].
- Store away from incompatible materials such as strong oxidizing agents.
- The storage area should be clearly labeled.
Emergency and Disposal Plans
1. Spill Procedures:
- Small Spills:
- If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan, avoiding dust generation.
- Place the spilled material into a sealed container for proper waste disposal.
- Clean the spill area with an appropriate solvent and then with soap and water.
- Large Spills:
- Evacuate the area and prevent entry.
- Alert your institution's environmental health and safety (EHS) department immediately.
- Do not attempt to clean up a large spill without proper training and equipment.
2. First-Aid Measures:
- If Swallowed:
- Rinse mouth with water.
- Do NOT induce vomiting.
- Seek immediate medical attention and show the SDS to the medical personnel[3].
- If on Skin:
- Immediately remove contaminated clothing.
- Wash the affected area with plenty of soap and water for at least 15 minutes.
- Seek medical attention if irritation persists.
- If in Eyes:
- Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
- Remove contact lenses if present and easy to do.
- Seek immediate medical attention[3].
- If Inhaled:
- Move the person to fresh air.
- If not breathing, give artificial respiration.
- Seek medical attention[3].
3. Disposal Plan:
- Dispose of waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in accordance with all local, state, and federal regulations.
- Chemical waste should be collected in a designated, labeled, and sealed container.
- Do not dispose of this chemical down the drain or in the general trash.
- Contact your institution's EHS department for specific disposal procedures.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
